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2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide Documentation Hub

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  • Product: 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide
  • CAS: 1630763-41-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can address unmet medical need...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can address unmet medical needs. Among the heterocyclic compounds, the 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities, including antifungal, antiviral, and anticancer properties. This guide focuses on a specific, yet potentially significant, derivative: 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide . While this compound is not extensively documented in mainstream literature, its structural motifs—a chloro-substituted triazole and an acetamide side chain—suggest a rich potential for chemical modification and biological activity. This document serves as a technical primer, consolidating available information and providing scientifically grounded, inferred knowledge to guide research and development efforts.

Core Identifiers and Chemical Properties

A precise identification of a chemical entity is paramount for reproducible research. The primary identifiers for 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide are detailed below.

IdentifierValueSource
IUPAC Name 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamideN/A
CAS Number Not explicitly assigned; requires synthesis and registration.N/A
Molecular Formula C4H4ClN3OCalculated
Molecular Weight 145.55 g/mol Calculated
Canonical SMILES C1=NC(=NN1CC(=O)N)ClInferred

Note: The absence of a dedicated CAS number underscores the novelty of this compound and highlights an opportunity for foundational research and characterization.

Rationale for Synthesis and Potential Applications

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is predicated on the established reactivity of its constituent precursors. The core of this molecule, 3-chloro-1H-1,2,4-triazole, is a known building block in organic synthesis. The chloro-substituent at the 3-position of the triazole ring acts as a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups. The acetamide moiety, on the other hand, is a common feature in many biologically active molecules, often contributing to improved solubility and serving as a hydrogen bond donor/acceptor, which can be critical for target engagement.

The combination of these two fragments suggests several promising avenues for drug development:

  • Antifungal Agents: Triazole-based compounds are the bedrock of many systemic antifungal therapies. The 1,2,4-triazole core is a known inhibitor of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.

  • Kinase Inhibitors: The acetamide group can mimic peptide bonds and interact with the hinge region of protein kinases, a strategy employed in numerous approved cancer therapies.

  • Metabolic Disease Modulators: The structural alerts within this molecule could be tailored to interact with enzymes involved in metabolic pathways.

Proposed Synthesis Protocol

Workflow for the Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Work-up & Purification A 3-chloro-1H-1,2,4-triazole (CAS: 6818-99-1) D Reaction Mixture A->D B 2-chloroacetamide (CAS: 79-07-2) B->D C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) C->D E Aqueous Work-up D->E Reaction Completion F Crude Product E->F G Purification (Recrystallization or Chromatography) F->G H 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide G->H

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Procedure:
  • Reaction Setup: To a solution of 3-chloro-1H-1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Addition of Alkylating Agent: Allow the mixture to stir for 30 minutes at room temperature to ensure the formation of the triazole anion. Subsequently, add a solution of 2-chloroacetamide (1.1 eq) in the same solvent dropwise.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is typically heated to 60-80 °C to drive it to completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. If DMF is used as the solvent, the product may be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product should be purified by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to solubilize the triazole salt and prevent interference from protic hydrogens.

  • Base: A non-nucleophilic base is crucial to deprotonate the triazole without competing in the alkylation reaction. The choice between a milder base like K2CO3 and a stronger one like NaH will depend on the acidity of the triazole proton and can be optimized.

  • Electrophile: 2-chloroacetamide is a readily available and effective alkylating agent for this transformation.[1]

Analytical Characterization

The successful synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide must be confirmed through rigorous analytical techniques.

Analytical MethodExpected Outcome
1H NMR Signals corresponding to the methylene protons (CH2), the triazole proton (CH), and the amide protons (NH2).
13C NMR Resonances for the carbonyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and C-Cl stretching.

For regulatory submissions and in-depth studies, further characterization, including elemental analysis and determination of the melting point, would be required.

Safety and Handling

As with any novel chemical entity, 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide should be handled with appropriate precautions. A comprehensive safety data sheet (SDS) would need to be developed upon synthesis. Based on the starting materials, the following hazards should be anticipated:

  • Irritation: Both 3-chloro-1H-1,2,4-triazole and 2-chloroacetamide are irritants.[2]

  • Toxicity: Chloroacetamide is classified as toxic if swallowed or in contact with skin.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Future Directions and Opportunities

The synthesis and characterization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is the first step in exploring its potential. The following diagram outlines a logical progression for a drug discovery program centered on this scaffold.

G cluster_SAR SAR Exploration A Synthesis & Characterization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide B Initial Biological Screening (e.g., Antifungal, Antiproliferative Assays) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E D1 Modification of Acetamide (e.g., N-alkylation, cyclization) D->D1 D2 Substitution at Triazole C3 (replacing Cl with other groups) D->D2 D3 Derivatization of Triazole N4 D->D3 F In vivo Efficacy & Safety Studies E->F G Preclinical Development F->G

Caption: Drug discovery workflow starting from the title compound.

The true value of this molecule lies in its potential as a starting point for a medicinal chemistry campaign. The chloro group at the C3 position is a key functional handle for diversification through nucleophilic aromatic substitution, allowing for the introduction of a wide array of fragments to probe the chemical space around a biological target. The acetamide moiety can also be readily modified to fine-tune physicochemical properties and target interactions.

Conclusion

While 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is a novel compound with limited direct literature precedent, its constituent parts and the logical synthetic route presented in this guide provide a solid foundation for its exploration. The 1,2,4-triazole core, combined with the versatile chloro and acetamide functionalities, makes it an attractive scaffold for the development of new therapeutic agents. This technical guide is intended to empower researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising molecule and its future derivatives.

References

  • Matrix Fine Chemicals. 3-CHLORO-1H-1,2,4-TRIAZOLE | CAS 6818-99-1. [Link]

  • PubChem. Chloroacetamide | ClCH2CONH2 | CID 6580. National Institutes of Health. [Link]

  • Journal of the American Chemical Society. 1H-1,2,3-Triazole. American Chemical Society. [Link]

  • ResearchGate. Synthetic route to the synthesis of 1,2,4‐triazole‐acetamide conjugates.... [Link]

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Exploratory

In silico toxicity prediction of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

An In-Depth Technical Guide to the In Silico Toxicological Profiling of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide Abstract The early identification of potential toxicological liabilities is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Toxicological Profiling of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

Abstract

The early identification of potential toxicological liabilities is a cornerstone of modern drug development and chemical safety assessment. Shifting from traditional, resource-intensive animal testing, in silico toxicology leverages computational models to predict adverse effects based on chemical structure, enabling rapid, cost-effective, and ethically responsible screening. This guide provides a comprehensive, technically-grounded walkthrough of a hypothetical in silico toxicological assessment for the novel compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide . We will explore the strategic application of both statistical-based (Quantitative Structure-Activity Relationship, QSAR) and expert rule-based systems to build a weight-of-evidence (WoE) profile for key toxicological endpoints, including genotoxicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. This document is intended for researchers, toxicologists, and drug development professionals, offering field-proven insights into methodological choices, protocol execution, and data interpretation in the predictive safety space.

Introduction: The Imperative for Predictive Toxicology

Late-stage attrition of drug candidates due to unforeseen toxicity is a primary driver of cost and failure in the pharmaceutical industry.[1][2][3] Consequently, the integration of predictive toxicology into the earliest phases of discovery is no longer optional but essential. In silico methods offer a powerful solution, providing a nuanced forecast of a molecule's potential hazards before it is even synthesized.[3][4][5]

This guide uses 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide , a molecule featuring a halogenated triazole acetamide scaffold, as a case study. Such structures require careful evaluation, as heterocyclic and halogenated motifs can sometimes be associated with toxicological alerts. Our objective is not merely to list potential toxicities but to demonstrate the robust, multi-faceted workflow required to generate a reliable and actionable in silico safety profile.

Compound Profile: 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

A precise understanding of the molecule's structure is the foundational input for any in silico analysis.

  • Chemical Name: 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

  • Molecular Formula: C₄H₄ClN₃O

  • Canonical SMILES: C1=NC(=CN1CC(=O)N)Cl

  • Structure:

    
    (Illustrative Structure)
    

The presence of a chloro-triazole ring and an acetamide side chain are key features that will be interrogated by the predictive models for potential structural alerts and physicochemical properties influencing toxicity.

The Dual-Methodology Approach: A Regulatory Mandate

Regulatory bodies, such as those guided by the ICH M7 guideline for mutagenic impurities, advocate for a complementary, two-pronged computational approach to ensure a comprehensive assessment.[6][7] This strategy mitigates the inherent limitations of any single methodology.

  • Statistical-Based (QSAR) Models: These models are built from large datasets of chemicals with known experimental toxicity data.[8][9] They use machine learning algorithms to derive mathematical relationships between molecular descriptors (e.g., electronic properties, shape, hydrophobicity) and toxicological activity.[10][11] Their strength lies in identifying correlations and predicting the activity of novel compounds that are statistically similar to those in the training set.

  • Expert Rule-Based Systems: These systems codify human toxicological knowledge into a series of structural rules or "alerts."[7][12] An alert is triggered when a specific molecular substructure, known to be associated with a particular toxicity mechanism (a "toxicophore"), is identified in the query molecule.[12][13] These systems excel at identifying well-understood, mechanism-based toxicities.

By combining these two approaches, we create a more robust weight-of-evidence (WoE) assessment.

Overall workflow for a dual-methodology toxicity assessment.

Endpoint-Specific Toxicity Prediction Protocols

Here we detail the protocols for assessing key toxicological endpoints. The results presented are hypothetical, designed to illustrate the process of data interpretation and reporting.

Genotoxicity / Mutagenicity

Genotoxicity prediction is one of the most established and regulatorily accepted in silico endpoints, primarily focused on predicting the outcome of the bacterial reverse mutation (Ames) test.[6][14][15]

Protocol: A Combined Assessment

  • Input: Submit the canonical SMILES string C1=NC(=CN1CC(=O)N)Cl to both a statistical and an expert rule-based platform.

    • Statistical Tool Example: VEGA QSAR Platform, using the "Ames Mutagenicity (consensus)" model.

    • Expert System Example: Lhasa Derek Nexus.[12][13]

  • Execution (VEGA):

    • The model calculates relevant molecular descriptors for the query compound.

    • It identifies the five most similar compounds in its training set.

    • A prediction is made based on the known activity of these neighbors.

    • The Applicability Domain Index (ADI) is calculated to assess the reliability of the prediction. An ADI > 0.8 is considered high confidence.

  • Execution (Derek Nexus):

    • The software fragments the structure and compares these fragments against its knowledge base of structural alerts for mutagenicity.

    • If an alert is triggered, it provides the mechanistic reasoning, literature references, and a likelihood level (e.g., "Plausible," "Equivocal").[12]

  • Data Synthesis:

    • Collate the predictions from both systems.

    • If predictions conflict, critically evaluate the reasoning. Does the statistical model have close neighbors in its applicability domain? Is the expert alert well-supported by data for this chemical class?

Hypothetical Results Summary

Model/SystemPredictionConfidence/LikelihoodRationale/Alert
VEGA QSAR NegativeHigh (ADI: 0.85)Compound falls within the applicability domain; similar non-mutagenic triazoles exist in the training set.
Derek Nexus NegativeN/ANo structural alerts for mutagenicity were triggered.
Carcinogenicity

Predicting carcinogenicity is significantly more complex than genotoxicity due to the multitude of underlying mechanisms (both genotoxic and non-genotoxic).[16][17][18] In silico models for carcinogenicity often integrate predictions for genotoxicity and structural alerts related to non-genotoxic mechanisms like receptor-mediated effects or chronic inflammation.[16][18]

Protocol: Carcinogenicity Assessment

  • Input: Submit the SMILES string to relevant platforms.

    • Tool Examples: Leadscope Model Applier, OECD QSAR Toolbox (Carcinogenicity (genotox and non-genotox) alerts by ISS).

  • Execution:

    • The models screen for structural features associated with carcinogenicity in long-term rodent bioassays.

    • The output typically includes a binary prediction (carcinogen/non-carcinogen) and may identify potential alerts.

  • Data Synthesis:

    • Integrate the genotoxicity assessment from section 4.1. A positive genotoxicity prediction strongly suggests carcinogenic potential.

    • If non-genotoxic alerts are found, evaluate their biological plausibility.

Hypothetical Results Summary

Model/SystemPredictionRationale/Alert
Leadscope MA NegativeNo alerts for rodent carcinogenicity were triggered.
OECD Toolbox (ISS) NegativeNo structural alerts for genotoxic or non-genotoxic carcinogenicity identified.
Genotoxicity Profile NegativeAs determined in section 4.1.
Hepatotoxicity (Drug-Induced Liver Injury - DILI)

DILI is a major cause of drug failure, and its prediction is challenging due to diverse and often idiosyncratic mechanisms.[19][20][21] In silico models often rely on identifying structural motifs associated with reactive metabolite formation, mitochondrial damage, or bile salt export pump (BSEP) inhibition.[19]

Protocol: Hepatotoxicity Assessment

  • Input: Submit the SMILES string.

    • Tool Examples: ACD/Percepta, ADMET Predictor™, DILI-sim.[1][22]

  • Execution:

    • Statistical models will compare the compound to a database of drugs with known DILI concern.

    • Expert systems may flag alerts for potentially hepatotoxic moieties.

  • Data Synthesis: Evaluate the confidence of the predictions and the nature of any alerts.

Hypothetical Results Summary

Model/SystemPredictionConfidence/LikelihoodRationale/Alert
ADMET Predictor™ Low ProbabilityModerateThe model's applicability domain covers the query structure, and no strong DILI signals are predicted.
Expert Analysis EquivocalLowThe chloro-triazole moiety is flagged as a potential structural concern requiring further investigation, though no specific high-potency alert is triggered.
Cardiotoxicity

A primary focus of in silico cardiotoxicity screening is the prediction of hERG (human Ether-à-go-go-Related Gene) potassium channel blockade, which can lead to fatal arrhythmias.[23][24][25]

Protocol: hERG Blockade Prediction

  • Input: Submit the SMILES string.

    • Tool Examples: pkCSM, various commercial QSAR models.

  • Execution: QSAR models for hERG inhibition are well-established. They predict the pIC₅₀ (the negative log of the half-maximal inhibitory concentration) based on physicochemical properties like lipophilicity (logP) and the presence of basic nitrogen atoms, which are common features of hERG blockers.

  • Data Synthesis: A predicted pIC₅₀ > 5 (i.e., IC₅₀ < 10 µM) is often considered a potential liability.

Hypothetical Results Summary

Model/SystemPrediction (pIC₅₀)Interpretation
pkCSM QSAR 4.2IC₅₀ > 10 µM. Not predicted to be a potent hERG blocker.
ADMET-AI Non-blockerThe probability of hERG inhibition is predicted to be low.

Integrated ADMET Profile and Validation

A full toxicological assessment is complemented by an ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.

Integrated summary of the predicted toxicological profile.

Self-Validation and Building Confidence

The trustworthiness of this assessment hinges on a self-validating system.[26][27][28]

  • Model Concordance: We observed high concordance between different model types for genotoxicity, carcinogenicity, and cardiotoxicity, which significantly increases confidence in those predictions.

  • Applicability Domain: For all statistical models, it is critical to confirm that the query compound is within the model's domain of applicability, ensuring the prediction is not an unreliable extrapolation.[26]

  • Mechanistic Plausibility: The equivocal hepatotoxicity finding was flagged by a structural alert. This provides a clear, mechanistically-grounded hypothesis that can be tested with specific in vitro experiments, demonstrating a seamless link between in silico prediction and experimental validation.

Final Conclusion and Recommendations

The comprehensive in silico toxicological assessment of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide indicates a generally favorable safety profile.

Summary of Predictions:

  • Genotoxicity: Negative (High Confidence)

  • Carcinogenicity: Low Risk (High Confidence)

  • Cardiotoxicity (hERG): Low Risk (High Confidence)

  • Hepatotoxicity: Low to Moderate Risk (Low Confidence)

The primary area of uncertainty is hepatotoxicity, where a weak structural alert was noted. This finding does not represent a fatal flaw but serves as a critical directive for future experimental work.

Recommendations for Further Action:

  • Prioritize In Vitro Hepatotoxicity Studies: Conduct assays to assess cytotoxicity in a human liver cell line (e.g., HepG2/HepaRG) and screen for inhibition of the Bile Salt Export Pump (BSEP).

  • Proceed with Confidence in Other Areas: Based on the high-confidence negative predictions, extensive screening for genotoxicity and cardiotoxicity may be de-prioritized in early-stage development, conserving resources.

  • Document for Regulatory Submission: This integrated report, detailing the methodologies, results, confidence levels, and a clear rationale, serves as a foundational document for future regulatory interactions, such as an ICH M7 submission for impurity assessment.

This case study demonstrates that a well-designed in silico toxicology workflow is an indispensable tool in modern chemical safety assessment, enabling a proactive, data-driven approach to minimizing risk and accelerating development.

References

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Protocols & Analytical Methods

Method

Use of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide as a chemical intermediate

Technical Application Note: Strategic Utilization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide Executive Summary & Chemical Profile 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is a high-value bifunctional scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

Executive Summary & Chemical Profile

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is a high-value bifunctional scaffold in medicinal chemistry and agrochemical synthesis. Its utility stems from its orthogonal reactivity :

  • The 3-Chloro Motif: An electrophilic site on the triazole ring susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing for late-stage diversification.
    
  • The Acetamide Tail: A versatile handle that can be dehydrated to a nitrile (a gateway to heterocycles), hydrolyzed to an acid, or involved in condensation reactions.

This guide provides validated protocols for its synthesis, purification, and downstream application in Fragment-Based Drug Discovery (FBDD).

Property Data
IUPAC Name 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide
Molecular Formula

Molecular Weight 160.56 g/mol
Key Reactivity N1-Alkylation (Regioselectivity),

(Cl displacement), Dehydration (

)
Primary Applications EGFR Inhibitors, Antifungals, Herbicides (Mefenacet analogs)

Critical Synthesis Protocol: Regioselective N-Alkylation

The synthesis of this intermediate involves the alkylation of 3-chloro-1,2,4-triazole with 2-chloroacetamide. The critical challenge is regioselectivity . 1,2,4-triazoles can be alkylated at the N1, N2, or N4 positions. N1 is thermodynamically favored, but N2 isomers are common impurities that must be controlled.

Protocol A: N1-Selective Synthesis
  • Reagents: 3-chloro-1H-1,2,4-triazole (1.0 eq), 2-chloroacetamide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone (for ease of workup) or DMF (for faster kinetics).

  • Catalyst: Potassium iodide (KI, 0.1 eq) – Finkelstein condition to activate the alkyl chloride.

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 3-chloro-1H-1,2,4-triazole (10 mmol) and anhydrous Acetone (50 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to deprotonate the triazole.
    
  • Addition: Add KI (1 mmol) followed by the dropwise addition of 2-chloroacetamide (11 mmol) dissolved in minimal acetone.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Mobile phase: EtOAc/MeOH 9:1). The N1 product typically has a lower 
    
    
    
    than the N2 isomer due to higher polarity.
  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.

  • Purification (Critical): Recrystallize the crude solid from Ethanol/Water (9:1). The N1 isomer crystallizes preferentially.

    • Quality Check:

      
       NMR should show the 
      
      
      
      peak as a singlet around
      
      
      4.8–5.0 ppm. If a secondary set of signals appears, the N2 isomer is present.

Downstream Transformations: The "Divergent" Workflow

Once synthesized, the scaffold branches into two primary application pathways.

Pathway 1: Dehydration to Nitrile (Heterocycle Gateway)

The conversion of the acetamide to 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile is a key step for creating fused ring systems or tetrazoles.

  • Reagent: Phosphoryl chloride (

    
    ) or Trifluoroacetic Anhydride (TFAA).
    
  • Protocol:

    • Suspend the acetamide (1.0 eq) in dry Dichloromethane (DCM).

    • Add Triethylamine (

      
      , 2.5 eq) and cool to 
      
      
      
      .
    • Add TFAA (1.2 eq) dropwise. Stir for 2 hours at

      
      .
      
    • Result: The nitrile forms in high yield.[1][2] This intermediate is a precursor for Huisgen cycloadditions (click chemistry) to form tetrazoles.

Pathway 2: Displacement (Library Generation)

The 3-chloro position is activated by the electron-deficient triazole ring, making it susceptible to displacement by amines.

  • Application: Synthesis of EGFR inhibitors or antimicrobial agents.

  • Protocol:

    • Dissolve the scaffold in DMF.

    • Add the desired amine (e.g., aniline derivative) (1.2 eq) and

      
       or DIPEA.
      
    • Heat to

      
       (Microwave irradiation accelerates this to 10–20 mins).
      
    • Result: 3-amino-1,2,4-triazole derivatives.

Visualizing the Chemical Logic

The following diagrams illustrate the regioselectivity challenge and the divergent application workflow.

Figure 1: Regioselectivity & Synthesis Pathway

G cluster_0 Critical Control Point: Temperature & Solvent Reactant 3-chloro-1,2,4-triazole Intermediate Transition State Reactant->Intermediate Reagent + 2-chloroacetamide (Base: K2CO3) Reagent->Intermediate ProductN1 N1-Isomer (Major) Target Scaffold Intermediate->ProductN1 Kinetic/Thermo Preference ProductN2 N2-Isomer (Minor) Impurity Intermediate->ProductN2 Steric Leakage

Caption: Regioselective alkylation favors N1; N2 formation is minimized by controlling base strength and temperature.

Figure 2: Divergent Application Workflow

G Core 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide Dehydration Dehydration (POCl3 or TFAA) Core->Dehydration SNAr SnAr Displacement (R-NH2, Heat) Core->SNAr Hydrolysis Hydrolysis (HCl/H2O) Core->Hydrolysis Nitrile Nitrile Derivative (Precursor to Tetrazoles) Dehydration->Nitrile AminoTriazole 3-Amino-Triazole Library (EGFR/Kinase Inhibitors) SNAr->AminoTriazole Acid Carboxylic Acid (Peptide Coupling) Hydrolysis->Acid

Caption: The scaffold serves as a divergence point for generating nitriles, acids, or amino-triazole libraries.

References

  • Regioselective Synthesis: Kumar, V., et al. (2016).[3] "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis.

  • Dehydration Protocols: Ganesan, M. & Nagaraaj, P. (2020).[4] "Recent developments in dehydration of primary amides to nitriles."[1][2][4][5] Organic Chemistry Frontiers.

  • Medicinal Application (EGFR): Demirbolat, I., et al. (2025/2026).[6] "1,2,4-Triazole-Acetamide Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and In Silico Studies." Chemistry & Biodiversity. DOI: 10.1002/cbdv.202503299.[6]

  • Medicinal Application (Antimicrobial): Papadopoulou, M.V., et al. (2013). "Novel 3-Nitro-1H-1,2,4-triazole-based Amides and Sulfonamides as Potential anti-Trypanosomal Agents." Journal of Medicinal Chemistry.

Sources

Application

Application Note: Antifungal Profiling of Novel Triazole Compounds

Abstract This guide outlines a rigorous, multi-tiered workflow for evaluating novel triazole-based antifungal agents. Unlike broad-spectrum antibiotic screening, triazole profiling requires specific attention to fungista...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a rigorous, multi-tiered workflow for evaluating novel triazole-based antifungal agents. Unlike broad-spectrum antibiotic screening, triazole profiling requires specific attention to fungistatic mechanisms , solubility limits , and the "trailing effect" phenomenon common in azole susceptibility testing. This protocol synthesizes standards from CLSI (M27/M38) and EUCAST with specialized mechanistic assays to provide a complete pharmacological profile.

Pre-Assay Considerations: The "Triazole Challenge"

Novel triazoles often exhibit high lipophilicity, leading to precipitation in aqueous media (RPMI 1640) which can be mistaken for microbial growth or cause false-negative MICs.

Solubility & Stability Check

Before biological testing, the compound's behavior in the assay matrix must be validated.

  • Solvent: Dissolve neat compound in 100% DMSO. Avoid ethanol, as it evaporates during incubation, altering concentrations.

  • Precipitation Screen: Dilute the stock into RPMI 1640 (at the highest test concentration, e.g., 64 µg/mL) and incubate at 35°C for 24 hours without fungi.

    • Pass: Solution remains clear.

    • Fail: Visible crystals or turbidity. Action: Use a solubility enhancer (e.g., 10-20% cyclodextrin) or lower the testing range.

Protocol A: Broth Microdilution (MIC Determination)

Standard: Adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents & Media[1]
  • Base Medium: RPMI 1640 (with glutamine, without bicarbonate).

  • Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 M, adjusted to pH 7.0 ± 0.1. Note: Unbuffered RPMI yields unreliable azole MICs due to pH shifts.

  • Resazurin (Optional): Redox indicator for easier endpoint visualization (Blue -> Pink = Growth).

Experimental Workflow

The following diagram illustrates the critical dilution and inoculation steps.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Microplate Assembly cluster_read Phase 3: Readout Stock Compound Stock (100% DMSO) Intermed Intermediate Dilution (2x Final Conc in RPMI) Stock->Intermed 1:100 Dilution Wells 96-Well Plate (100µL Drug + 100µL Fungi) Intermed->Wells Serial Dilution Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Wells Add 100µL Incubate Incubate 35°C (24h - 48h) Wells->Incubate Read Visual Score (Trailing Effect Check) Incubate->Read

Caption: Workflow for CLSI-compliant broth microdilution. Critical step: Intermediate dilution prevents DMSO toxicity (>1%).

Procedure Steps
  • Inoculum Preparation:

    • Yeasts: Pick 5 colonies (>1mm) from 24h culture. Suspend in saline to 0.5 McFarland. Dilute 1:2000 in RPMI-MOPS to reach 1.0 × 10³ – 5.0 × 10³ CFU/mL .

    • Molds: Wash conidia from slant. Adjust to OD₅₃₀ 0.09–0.[1]13. Dilute 1:50 in RPMI-MOPS to reach 0.4 × 10⁴ – 5.0 × 10⁴ CFU/mL .

  • Plate Setup:

    • Dispense 100 µL of 2x drug dilutions (Columns 1-10).

    • Column 11: Growth Control (Drug-free medium + Inoculum).

    • Column 12: Sterile Control (Medium only).

    • Add 100 µL of standardized inoculum to Columns 1-11.

  • Incubation:

    • Candida spp.:[2][3][4][5][6][7][8][9] 24h and 48h at 35°C.

    • Aspergillus spp.:[3][4][10][11][12][13][14] 48h at 35°C.

    • Cryptococcus spp.: 72h at 35°C.

Data Analysis: The "Trailing" Phenomenon

Triazoles are fungistatic (inhibit growth rather than kill). This often results in "trailing growth"—partial inhibition at concentrations above the MIC.

Endpoint TypeDefinitionApplication for Triazoles
MIC 100 Optically clear (no visible growth).Used for Cryptococcus and molds (Aspergillus).
MIC 50 Prominent decrease in turbidity (≥50% inhibition vs control).Mandatory for Candida. Ignoring trailing growth prevents false resistance reporting.
MIC 80 ≥80% inhibition.[15]Often used in EUCAST standards.

Critical QC: If the Growth Control (Col 11) is not turbid, the test is invalid.

Protocol B: Mechanism of Action (Ergosterol Quantitation)

Objective: Confirm the novel compound inhibits CYP51 (Lanosterol 14α-demethylase) by quantifying ergosterol depletion and precursor accumulation.

Principle

Triazoles block the conversion of lanosterol to ergosterol. This assay extracts sterols and analyzes the UV spectral profile.[15] A "flattening" of the ergosterol peak (281.5 nm) and appearance of the 24(28)-dehydroergosterol peak (230 nm) confirms the mechanism.

Pathway Visualization

Sterol_Pathway Acetyl Acetyl-CoA Squalene Squalene Acetyl->Squalene Lanosterol Lanosterol (Methylated Sterol) Squalene->Lanosterol Target CYP51 (Target) Lanosterol 14α-demethylase Lanosterol->Target Intermediates 14-methylated Sterols (Toxic) Target->Intermediates Triazole Effect Ergosterol Ergosterol (Cell Membrane Integrity) Target->Ergosterol Inhibition blocks this step

Caption: The triazole mechanism. Inhibition of CYP51 leads to depletion of Ergosterol and accumulation of toxic methylated sterols.

Extraction Protocol (Saponification Method)
  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of the test compound (e.g., 0.25x, 0.5x MIC) for 16-24h.

  • Harvest: Centrifuge (2500 x g, 5 min). Wash pellets with sterile water.

  • Saponification: Resuspend pellet in 3 mL of 25% Alcoholic KOH (25g KOH + 35mL sterile water + ethanol to 100mL).

  • Lysis: Vortex 1 min; incubate at 85°C for 1 hour (water bath).

  • Extraction:

    • Add 1 mL sterile water + 3 mL n-Heptane .

    • Vortex vigorously for 3 minutes.

    • Allow layers to separate (or centrifuge briefly).

    • Recover the upper (heptane) layer containing sterols.[16]

  • Analysis: Scan UV absorbance of the heptane fraction from 230 nm to 300 nm.

Interpretation
  • Vehicle Control: Distinct four-peak curve (peaks at ~262, 271, 281, 293 nm).

  • Triazole Treated: Dose-dependent reduction in peak height (281 nm) and potential shift/increase near 230 nm (precursors).

Protocol C: Time-Kill Kinetics

Objective: Determine if the compound is fungistatic (typical for triazoles) or fungicidal.

  • Setup: Prepare 10 mL RPMI-MOPS flasks with drug at 0x (control), 1x, 2x, and 4x MIC.

  • Inoculum: Higher density required: 1.0 × 10⁵ CFU/mL .

  • Sampling: Remove 100 µL aliquots at T=0, 2, 6, 24, and 48 hours.

  • Plating: Serially dilute (1:10, 1:100) and plate onto Sabouraud Dextrose Agar (SDA). Incubate 48h.

  • Calculation: Plot Log₁₀ CFU/mL vs. Time.

    • Fungicidal: ≥ 3 log₁₀ reduction (99.9% kill) from starting inoculum.

    • Fungistatic: < 3 log₁₀ reduction (growth inhibition).

Quality Control & Reference Ranges

Use these strains to validate every assay run. If QC MICs fall outside these ranges, the data is invalid.

OrganismStrain IDFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Posaconazole MIC (µg/mL)
C. parapsilosisATCC 220192.0 – 8.00.03 – 0.250.06 – 0.25
C. kruseiATCC 625816 – 1280.12 – 1.00.06 – 0.5
A. fumigatusATCC MYA-3626Not Est.*0.25 – 1.00.06 – 0.5

*Note: C. krusei is intrinsically resistant to Fluconazole, making it a positive control for resistance profiles.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).Link[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).Link

  • EUCAST. (2020).[17] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2).[17]Link

  • Arthington-Skaggs, B. A., et al. (1999). "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans."[16] Journal of Clinical Microbiology, 37(10), 3332–3337.[18] Link

  • Revankar, S. G., et al. (1998). "Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent."[6][8][9] Antimicrobial Agents and Chemotherapy, 42(10), 2626–2629. Link

Sources

Method

Application Note: Mechanistic Investigation of 1,2,4-Triazole-Based Enzyme Inhibitors

Abstract The 1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast class of antifungal (e.g., fluconazole, posaconazole) and antineoplastic (e.g., letro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast class of antifungal (e.g., fluconazole, posaconazole) and antineoplastic (e.g., letrozole) agents.[1][2] The primary mechanism of action (MoA) for these compounds is the reversible inhibition of cytochrome P450 (CYP) enzymes—specifically Lanosterol 14


-demethylase (CYP51) and Aromatase (CYP19)—via direct coordination to the heme iron.

This Application Note provides a rigorous, non-template technical guide for researchers to validate this specific MoA. It moves beyond basic


 screening to include "Gold Standard" biophysical protocols: Type II binding difference spectroscopy and tight-binding kinetic analysis using the Morrison equation.

Mechanistic Theory: The N4-Iron Coordination

To successfully investigate a novel 1,2,4-triazole, one must understand the atomic-level causality of inhibition.

The Binding Event

The catalytic center of CYP enzymes contains a heme B prosthetic group with a central Iron (


) ion. In the resting state, this iron is hexacoordinated, often with a water molecule as the sixth ligand.
  • Displacement: The triazole inhibitor enters the hydrophobic pocket.

  • Coordination: The nitrogen at position 4 (N4) of the 1,2,4-triazole ring acts as a Lewis base, donating a lone pair of electrons to the heme iron.

  • Blockade: This coordination displaces the resting water molecule and sterically blocks the binding of molecular oxygen (

    
    ), which is required for the enzymatic oxidation of the substrate (e.g., lanosterol or androstenedione).
    
Visualizing the Interaction

The following diagram illustrates the critical transition from the resting enzyme state to the inhibited complex.

TriazoleMechanism cluster_mechanism Molecular Interaction Details Resting Resting Enzyme (Fe3+ - H2O) ES_Complex Enzyme-Substrate Complex (Product Formation) Resting->ES_Complex + Substrate (Displaces H2O) EI_Complex Inhibited Complex (Fe3+ - N4 Triazole) Resting->EI_Complex + Triazole (Displaces H2O) Substrate Substrate (Lanosterol/Androstenedione) Inhibitor 1,2,4-Triazole Inhibitor (N4 Nitrogen) Details Key Interaction: 1. N4 of Triazole binds Fe3+ 2. Type II Spectral Shift 3. O2 binding blocked EI_Complex->Details

Figure 1: Mechanistic pathway of 1,2,4-triazole inhibition.[1] The critical step is the competitive displacement of water/substrate by the triazole N4 nitrogen.

Protocol A: Difference Spectroscopy (The Gold Standard)

Purpose: To confirm direct binding to the heme iron. Principle: When a nitrogenous ligand binds to the heme iron of a CYP enzyme, it induces a "Type II" spectral change, characterized by a red shift in the Soret band.[3][4] This distinguishes direct heme binders from compounds that bind elsewhere (Type I binders).

Materials
  • Enzyme: Purified recombinant CYP51 or CYP19 (concentration > 1

    
    M is ideal).
    
  • Buffer: 50 mM Potassium Phosphate, pH 7.4, 10% Glycerol (maintain ionic strength).

  • Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Cary 300) capable of sub-nanometer resolution.[5]

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes (Sample and Reference) with 1 mL of enzyme solution (approx. 1–2

      
      M).
      
    • Record a baseline spectrum (350 nm to 500 nm). The line should be flat (Absorbance = 0).

  • Titration:

    • Sample Cuvette: Add the triazole inhibitor (dissolved in DMSO) in small increments (e.g., 0.5

      
      L).
      
    • Reference Cuvette: Add an equal volume of pure DMSO solvent to correct for solvent effects.

    • Note: Keep total solvent concentration < 1% to avoid protein denaturation.

  • Data Acquisition:

    • Mix gently by inversion (do not vortex, to avoid bubbles).

    • Scan from 350 nm to 500 nm after each addition.

    • Continue titrating until saturation is observed (no further change in peak height).

Data Analysis & Self-Validation
  • The Signature Signal: You must observe a Type II Difference Spectrum :

    • Peak:

      
      425–435 nm
      
    • Trough:

      
      390–410 nm
      
    • Isosbestic Point: A fixed point where absorbance does not change (usually

      
      415 nm).
      
  • Calculation: Plot

    
     vs. [Inhibitor]. Fit to the hyperbolic Michaelis-Menten binding equation to determine the spectral dissociation constant (
    
    
    
    ).
  • Validation Check: If the peak appears at ~385 nm and trough at ~420 nm, this is a Type I spectrum (substrate-like binding, no iron coordination). Your compound is not binding via the triazole nitrogen mechanism.

Protocol B: Kinetic Characterization (Tight-Binding)

Purpose: To accurately determine potency (


).[6]
The Pitfall:  Many triazoles are "tight-binding" inhibitors, meaning the 

is comparable to the enzyme concentration (

). The standard Michaelis-Menten equation (

) fails here because it assumes free inhibitor concentration

total inhibitor concentration.
Experimental Setup
  • Substrate: Use a fluorogenic substrate (e.g., BOMCC for CYP51) for high sensitivity.

  • Enzyme Concentration: Determine the lowest concentration of enzyme that yields a linear signal over 30 minutes.

  • Reaction Mix:

    • Vary Inhibitor concentration: 0 to 100x the expected

      
      .
      
    • Fixed Substrate concentration: At or slightly below

      
      .
      
The Morrison Equation Workflow

Instead of a standard sigmoidal fit, use the Morrison Equation for regression analysis:



Where:

  • 
    : Fractional velocity.
    
  • 
    : Total active enzyme concentration.[7]
    
  • 
    : Total inhibitor concentration.
    
  • 
    : Apparent inhibition constant.[8]
    
Data Summary Table: Expected Values
ParameterHigh Potency Triazole (Target)Weak Binder (Fail)Notes
Spectral Type Type II (Peak ~430nm)Type I or NoneConfirms Fe-N bond.

Value
< 50 nM> 1

M
Tight binding is typical.
Binding Mode Competitive / MixedNon-competitiveTriazoles compete with

/Substrate.
Shift with Substrate

increases as [S] increases

constant
Hallmark of competitive inhibition.

Structural Confirmation (Advanced)

While spectroscopy and kinetics provide functional proof, X-ray crystallography provides the definitive structural proof.

  • Goal: Obtain a co-crystal structure (e.g., PDB 4LXJ format).

  • Key Observation: The triazole ring should be positioned perpendicular to the heme porphyrin plane, with the N4-Iron distance measuring 2.0 – 2.2 Å .

Workflow Visualization

The following diagram summarizes the integrated workflow for validating a triazole candidate.

Workflow Start Candidate 1,2,4-Triazole Step1 In Silico Docking (Predict Fe-N distance) Start->Step1 Step2 Difference Spectroscopy (Check for Type II Spectrum) Step1->Step2 Step3 Enzyme Kinetics (Morrison Eq. for Tight Binding) Step2->Step3 Decision Is Ki < [E]? Step3->Decision Step4 X-ray Crystallography (Definitive Proof) Decision->Step4 Yes (Tight Binder) Decision->Step4 No (Classical)

Figure 2: Integrated workflow for validating triazole-based enzyme inhibitors.

References

  • Mechanistic Basis of Azole Inhibition (CYP51)

    • Hargrove, T. Y., et al. (2015). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14

      
      -Demethylase. Antimicrobial Agents and Chemotherapy.[9]
      
  • Type II Difference Spectroscopy Protocol

    • Vanden Bossche, H., et al. (1990). Interaction of azole antifungal antibiotics with cytochrome P-450-dependent 14 alpha-sterol demethylase purified from Candida albicans. Biochemical Journal.
  • Tight-Binding Kinetics (Morrison Equation)

    • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Standard text for tight-binding kinetics).
    • Murphy, D. J. (2004).[6] Determination of accurate Ki values for tight-binding enzyme inhibitors. Analytical Biochemistry.

  • Structural Biology of Triazoles

    • Podust, L. M., et al. (2001). Crystal structure of cytochrome P450 14alpha-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. PNAS.[10]

Sources

Application

LC-MS/MS analytical method for 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide quantification

Application Note: High-Sensitivity Quantification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide in Biological Matrices via HILIC-MS/MS Executive Summary This protocol details a robust LC-MS/MS methodology for the quanti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide in Biological Matrices via HILIC-MS/MS

Executive Summary

This protocol details a robust LC-MS/MS methodology for the quantification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (hereafter referred to as CTA ). CTA is a polar triazole derivative often encountered as a synthesis intermediate, degradation product, or metabolite in the development of triazole-based pharmaceuticals and agrochemicals.

The Analytical Challenge: CTA possesses high polarity (logP < 1) and low molecular weight (MW ~160.5 Da), making it difficult to retain on standard C18 Reverse-Phase Liquid Chromatography (RPLC) columns. Early-eluting polar analytes often suffer from significant ion suppression due to co-eluting salts and phospholipids in the void volume.

The Solution: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention and desolvation efficiency. Coupled with positive electrospray ionization (ESI+), this protocol ensures a Lower Limit of Quantification (LLOQ) suitable for trace impurity profiling (< 1 ng/mL) and pharmacokinetic (PK) studies.

Analyte Characterization & Mechanism

To develop a self-validating method, one must understand the physicochemical behavior of the analyte.

  • Chemical Structure: A 1,2,4-triazole ring substituted with a chlorine atom and an acetamide tail.[1][2][3][4]

  • Ionization Physics: The triazole nitrogen atoms act as proton acceptors. The amide group contributes to polarity but is less basic.

  • Isotopic Signature: The presence of a Chlorine atom provides a distinct isotopic pattern (

    
    ). This signature is critical for confirming peak identity in complex matrices.
    
Predicted Fragmentation Pathway (ESI+)

Upon Collision-Induced Dissociation (CID), CTA ([M+H]+ m/z 161.0) typically fragments via the cleavage of the amide bond or the N-alkyl linker.

  • Precursor: m/z 161.0 (

    
    )
    
  • Primary Product (Quantifier): m/z 102.0 (Chlorotriazole ring cation, cleavage of N-CH2 bond).

  • Secondary Product (Qualifier): m/z 144.0 (Loss of ammonia [-NH3] from the acetamide).

Method Development Strategy

Chromatographic Mode: Why HILIC?

Standard RPLC (C18) requires high aqueous content to retain CTA, which hinders desolvation in the MS source (reducing sensitivity). HILIC uses a high-organic mobile phase (typically Acetonitrile), which:

  • Increases Retention: CTA partitions into the water-enriched layer on the polar stationary phase.

  • Enhances Sensitivity: High organic content evaporates easier in the ESI source, increasing ion transmission.

Internal Standard (IS) Selection
  • Gold Standard: Stable Isotope Labeled CTA (

    
    -CTA or 
    
    
    
    -CTA).
  • Alternative: If SIL is unavailable, use a structural analog like 1,2,4-triazole or fluconazole (though retention times will differ, requiring careful matrix effect monitoring).

Experimental Protocol

Reagents & Materials
  • Analyte: 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (Purity >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate (AmForm), Formic Acid (FA).

  • Matrix: Human Plasma (K2EDTA).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.

Sample Preparation: Protein Precipitation (PPT)

We utilize a "Crash & Dilute" strategy optimized for HILIC compatibility.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .

    • Note: Do not use Methanol for HILIC injection solvents if possible, as it disrupts the HILIC partition mechanism.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Injection: Inject 2-5 µL directly.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions (HILIC)

ParameterSetting
Column BEH Amide (1.7 µm, 2.1 x 100 mm)
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile : Mobile Phase A (95:5)
Flow Rate 0.4 mL/min
Run Time 5.0 Minutes

Gradient Profile:

  • 0.0 min: 95% B (High organic for loading)

  • 0.5 min: 95% B

  • 3.0 min: 50% B (Elution)

  • 3.1 min: 40% B (Wash)

  • 3.5 min: 95% B (Re-equilibration - Critical in HILIC)

Table 2: Mass Spectrometry Parameters (Sciex 6500+ / Waters TQ-XS)

ParameterSetting
Ionization ESI Positive (+)
Spray Voltage 4500 V
Source Temp 500°C
Curtain Gas 35 psi
MRM 1 (Quant) 161.0

102.0 (CE: 25 eV)
MRM 2 (Qual) 161.0

144.0 (CE: 15 eV)
MRM 3 (Isotope) 163.0

104.0 (Confirming

presence)

Workflow Visualization

The following diagram illustrates the critical decision pathways for optimizing the method and the sample extraction workflow.

MethodWorkflow Start Analyte: 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide LogP < 1 (Polar) Choice Column Selection Strategy Start->Choice C18 Reverse Phase (C18) Risk: Elution in Void Volume Choice->C18 Not Recommended HILIC HILIC (Amide/Silica) Benefit: High Retention & Sensitivity Choice->HILIC Recommended Prep Sample Prep: Protein Precipitation Solvent: ACN (Matches HILIC Mobile Phase) HILIC->Prep Define Solvent Compatibility MS MS/MS Optimization Source: ESI+ Transition: 161 -> 102 Prep->MS Inject Supernatant Validation ICH M10 Validation Accuracy, Precision, Matrix Effect MS->Validation

Figure 1: Decision tree for column selection and analytical workflow, highlighting the necessity of HILIC for polar retention.

Validation & Quality Control (ICH M10 Compliance)

To ensure this method meets regulatory standards (FDA/EMA/ICH), the following parameters must be assessed.

Selectivity & Specificity
  • Protocol: Analyze 6 lots of blank plasma.

  • Acceptance: Interference at the retention time of CTA must be < 20% of the LLOQ response.

  • Isotope Check: Monitor the 161/163 ratio. It should remain constant (~3:1). Deviation implies interference.

Matrix Effect (ME)

HILIC is prone to matrix effects from salts.

  • Calculation:

    
    
    
  • Target: A Matrix Factor (MF) between 0.85 and 1.15 is ideal. If MF < 0.5 (Suppression), consider switching the Ammonium Formate buffer concentration to 20mM to suppress ionic interactions.

Carryover

Polar amides can stick to injector needles.

  • Mitigation: Use a strong needle wash: Acetonitrile:Water:Formic Acid (40:40:20) or MeOH:DMSO (90:10) if solubility is an issue.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase Buffer strength (10mM

20mM). Ensure pH is acidic (3.0).
Split Peaks Injection solvent mismatch.Ensure sample diluent is at least 80% ACN (matching initial gradient).
Low Sensitivity Ion suppression.Divert flow to waste for the first 1.0 min.
Rt Shift HILIC equilibration issue.Extend re-equilibration time at the end of the gradient.

References

  • International Council for Harmonisation (ICH). (2022).[5][6] Bioanalytical Method Validation and Study Sample Analysis (M10). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide.[4] National Library of Medicine. Retrieved from [Link]

  • European Reference Laboratory for Pesticides. (2020). Analysis of Highly Polar Pesticides in Foods of Plant Origin (QuPPe Method). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

Welcome to the technical support guide for the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to adapt and optimize this procedure for your specific laboratory context.

Overview of the Synthesis

The primary and most direct route to synthesizing 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is through the nucleophilic substitution (S_N2) reaction between 3-chloro-1H-1,2,4-triazole and 2-chloroacetamide. This reaction, seemingly straightforward, is complicated by the tautomerism of the triazole ring, which presents two distinct nucleophilic nitrogen atoms (N1 and N4), leading to potential regioselectivity issues.[1] The desired product is the N1-alkylated isomer, which is kinetically and thermodynamically favored under many conditions. However, the formation of the undesired N4-alkylated isomer is a common side reaction that significantly impacts the overall yield and purity of the final product.

Reaction_Pathway Triazole 3-chloro-1H-1,2,4-triazole Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Triazole->Base Acetamide 2-chloroacetamide Acetamide->Base Product_N1 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (Desired N1-Isomer) Base->Product_N1 Major Pathway Product_N4 2-(3-chloro-4H-1,2,4-triazol-4-yl)acetamide (Undesired N4-Isomer) Base->Product_N4 Minor Pathway

Caption: General reaction scheme for the N-alkylation of 3-chloro-1H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of low yields in this synthesis?

A1: The most significant contributor to low isolated yields is the lack of regioselectivity during the N-alkylation step.[1] The 1,2,4-triazole ring has two nitrogen atoms that can act as nucleophiles, leading to a mixture of N1 and N4-alkylated isomers.[2] Separating these isomers can be difficult and results in a lower yield of the desired N1 product. Other factors include incomplete reactions, side reactions such as hydrolysis of 2-chloroacetamide, and inefficient product isolation.

Q2: How can I distinguish between the desired N1-isomer and the undesired N4-isomer?

A2: Spectroscopic methods are essential for isomer identification.

  • ¹H NMR: The chemical shifts of the triazole ring protons will differ significantly between the two isomers. The proton on the triazole ring (at the C5 position) typically appears at a different chemical shift. Furthermore, the methylene protons (-CH₂-) adjacent to the triazole ring will also have distinct chemical shifts.

  • ¹³C NMR: The carbon atoms within the triazole ring will have characteristic and different chemical shifts for the N1 and N4 isomers.

  • HPLC: High-Performance Liquid Chromatography can often separate the two isomers, showing them as distinct peaks. This is also a valuable tool for quantifying the ratio of the two isomers in your crude reaction mixture.

Q3: Is the purity of the starting materials critical?

A3: Absolutely. The purity of both 3-chloro-1H-1,2,4-triazole and 2-chloroacetamide is paramount. Impurities in the triazole can lead to a host of unknown side products. Water contamination in the reaction can hydrolyze the 2-chloroacetamide, reducing the amount of alkylating agent available and complicating purification. It is highly recommended to use reagents of ≥97% purity and to ensure solvents are anhydrous.[3]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a problem-and-solution format.

Problem 1: Low or no conversion of starting materials.

Cause & Solution: This issue typically points to insufficient activation of the triazole nucleophile or poor reactivity of the electrophile.

  • Inadequate Base: The pKa of 1H-1,2,4-triazole is approximately 10.26, meaning a sufficiently strong base is required for deprotonation.

    • Weak Bases (e.g., NaHCO₃): May not be strong enough to deprotonate the triazole effectively, leading to a stalled reaction.

    • Recommended Bases: Potassium carbonate (K₂CO₃) is a commonly used and effective inorganic base.[2][4] For more stubborn reactions, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions and careful handling.[4]

  • Low Temperature: S_N2 reactions are temperature-dependent. If the reaction is sluggish at room temperature, gradually increasing the temperature to 50-80 °C can significantly increase the reaction rate.[5] However, be cautious, as excessive heat can promote side reactions.

  • Solvent Choice: The solvent must be able to dissolve the triazole salt and should be aprotic to avoid interfering with the nucleophile.

    • Recommended Solvents: N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices that facilitate S_N2 reactions.[2][6]

Problem 2: High proportion of the undesired N4-isomer is formed.

Cause & Solution: This is the central challenge of regioselectivity. The N1 position is generally favored, but reaction conditions can drastically alter the N1:N4 ratio.

  • Influence of Base and Solvent: The choice of base and solvent system is the most critical factor influencing regioselectivity. Weaker, heterogeneous bases in polar aprotic solvents often favor N1 alkylation.

    • Strategy: Using potassium carbonate (K₂CO₃) in DMF is a reliable starting point that often provides good selectivity for the N1 isomer.[2][6] Strong, highly soluble bases like NaH can sometimes lead to decreased selectivity.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can improve regioselectivity.[2] The catalyst helps to shuttle the triazole anion into the organic phase for a more controlled reaction with the alkylating agent, often favoring the thermodynamically more stable N1 product.

Condition Base Solvent Catalyst Expected Outcome on N1 Selectivity Reference
StandardK₂CO₃DMFNoneGood to Excellent[2][6]
Strong BaseNaHTHF/DMFNoneModerate to Good (highly condition-dependent)[4]
PTCK₂CO₃AcetonitrileTBABExcellent[2]
MildNaOHDMFNoneGood[6]

Problem 3: Difficulty isolating the product from the reaction mixture.

Cause & Solution: Challenges in work-up and purification can drastically reduce the final isolated yield.

  • Work-up Procedure:

    • Filtration: After the reaction is complete, cool the mixture and filter off the inorganic salts (e.g., K₂CO₃, KCl).

    • Solvent Removal: Remove the high-boiling solvent (e.g., DMF) under reduced pressure.

    • Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts or water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification Technique:

    • Recrystallization: This is the most efficient method if a suitable solvent system can be found. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Column Chromatography: If recrystallization is ineffective or isomers are present, silica gel column chromatography is necessary. A gradient of ethyl acetate in hexane is a common starting point for elution.

Troubleshooting_Flowchart Start Low Isolated Yield Check_Conversion Analyze Crude: Low Conversion? Start->Check_Conversion Check_Selectivity Analyze Crude: Mixture of Isomers? Start->Check_Selectivity Check_Purification Difficulty in Purification? Start->Check_Purification Sol_Base Increase Base Strength (e.g., K₂CO₃, NaH) Check_Conversion->Sol_Base Yes Sol_Temp Increase Temperature (e.g., 60-80 °C) Check_Conversion->Sol_Temp Yes Sol_Solvent Use Polar Aprotic Solvent (DMF, Acetonitrile) Check_Conversion->Sol_Solvent Yes Sol_PTC Add Phase-Transfer Catalyst (e.g., TBAB) Check_Selectivity->Sol_PTC Yes Sol_Base_Select Use Weaker Base (K₂CO₃ vs. NaH) Check_Selectivity->Sol_Base_Select Yes Sol_Recrystal Optimize Recrystallization Solvent Check_Purification->Sol_Recrystal Yes Sol_Chroma Use Column Chromatography Check_Purification->Sol_Chroma Yes

Caption: Decision flowchart for troubleshooting low yield synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and regioselectivity for the N1-isomer.

Materials:

  • 3-chloro-1H-1,2,4-triazole (1.0 eq)

  • 2-chloroacetamide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-1H-1,2,4-triazole (1.0 eq) and anhydrous DMF.

  • Base Addition: Add the finely powdered potassium carbonate (2.0 eq) to the solution. Stir the suspension for 15 minutes at room temperature.

  • Alkylating Agent Addition: Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Work-up:

    • Once the reaction is complete (disappearance of the starting triazole), cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic solids. Wash the solids with a small amount of ethyl acetate.

    • Combine the filtrate and washings. Remove the DMF and other volatiles under reduced pressure.

    • Dissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain pure 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide as a white solid.

References

  • ResearchGate. (2025). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Available at: [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]

  • Journal of Organic Chemistry. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. Available at: [Link]

  • YouTube. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Available at: [Link]

  • ChemRxiv. (n.d.). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Available at: [Link]

  • ACS Omega. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. Available at: [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • Molecules. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

  • Molecules. (n.d.). Efficient Syntheses of 1,2,3-Triazoloamide Derivatives Using Solid- and Solution-Phase Synthetic Approaches. Available at: [Link]

  • Journal of Al-Nahrain University. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Available at: [Link]

  • Arabian Journal of Chemistry. (2025). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • ResearchGate. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Available at: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

  • ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Biological Evaluation Of [1,2,4 ]-Triazole-3yl]Sulfanyl Acetamide Derivative. Available at: [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. Available at: [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available at: [Link]

  • The Green Institute. (n.d.). N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavi. Available at: [Link]phenyl)%20carboxamides%20as%20severe%20acute%20respiratory%20syndrome%20coronavi.pdf)

  • IBISS RADaR. (n.d.). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-n-[2-(1h-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide. Available at: [Link]

  • BIOGEN Científica. (n.d.). 2-Chloro-N-(1H-[4][6][7]triazol-3-yl)-acetamide. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for N-alkylation of 3-chloro-1H-1,2,4-triazole

Technical Support Center: N-Alkylation of 3-Chloro-1,2,4-Triazole Welcome to the technical support hub for triazole functionalization. This guide addresses the specific challenges of alkylating 3-chloro-1H-1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of 3-Chloro-1,2,4-Triazole

Welcome to the technical support hub for triazole functionalization. This guide addresses the specific challenges of alkylating 3-chloro-1H-1,2,4-triazole , a critical scaffold in the synthesis of antifungal agents, agrochemicals, and high-energy materials.[1]

Unlike simple triazoles, the 3-chloro substituent introduces unique electronic and steric factors that significantly alter regioselectivity and reactivity.[1] This guide synthesizes mechanistic insights with practical troubleshooting protocols to help you achieve high yields and purity.

Module 1: Mastering Regioselectivity

Q1: Why am I observing multiple spots on TLC/LCMS? Which isomer is which?

A: The 1,2,4-triazole ring is an ambident nucleophile.[1] In the case of 3-chloro-1,2,4-triazole, the N1 , N2 , and N4 positions are theoretically available for alkylation, but they are not energetically equal.

  • The Major Product (N1-Alkylation): This is the thermodynamically and kinetically favored product. The N1 position is the least sterically hindered and furthest from the electron-withdrawing chlorine atom at C3.

  • The Minor Product (N2-Alkylation): Often observed as a side product (typically <10-15%). Alkylation here is sterically disfavored by the adjacent chlorine. Note: In IUPAC nomenclature, N2-alkylation often results in a renumbered product (e.g., 1-alkyl-5-chloro-1,2,4-triazole).[1]

  • The Rare Product (N4-Alkylation): Alkylation at N4 is highly disfavored due to the "double-flanking" steric effect (sandwiched between C3-Cl and C5-H) and electronic repulsion.

Mechanistic Pathway & Isomer Distribution

The following diagram illustrates the competitive pathways. Note that the 3-chloro group (EWG) increases the acidity of the ring proton (pKa < 10), making the anion formation facile but the nucleophilicity sensitive to counter-ion effects.[1]

TriazoleAlkylation Start 3-Chloro-1H-1,2,4-Triazole (Tautomeric Mix) Base Deprotonation (Base: K2CO3/NaH) Start->Base Anion Triazolate Anion (Ambident Nucleophile) Base->Anion N1_Prod N1-Alkyl (Major) (3-Chloro-1-alkyl...) Anion->N1_Prod Path A: Fast (Min. Sterics) N2_Prod N2-Alkyl (Minor) (5-Chloro-1-alkyl...) Anion->N2_Prod Path B: Slow (Cl Interaction) N4_Prod N4-Alkyl (Trace) (Sterically Hindered) Anion->N4_Prod Path C: Rare

Figure 1: Regioselective alkylation pathways for 3-chloro-1,2,4-triazole. Path A (N1) is dominant due to reduced steric clash with the C3-Chlorine.

Module 2: Optimization of Reaction Conditions

Q2: Which base and solvent combination gives the best N1:N2 ratio?

A: The choice of base affects the "tightness" of the ion pair.[1] Loose ion pairs (large cations, polar solvents) generally favor the thermodynamically stable N1 product.

Comparative Optimization Table

VariableRecommendationTechnical Rationale
Base K₂CO₃ (Standard) Cs₂CO₃ (High Selectivity)Potassium and Cesium minimize tight ion-pairing compared to Sodium (NaH), allowing the anion to attack via the less hindered N1 position [1].
Solvent DMF or MeCN Polar aprotic solvents solvate the cation, leaving the triazolate anion "naked" and reactive.[1] DMF often accelerates the reaction but can be harder to remove than MeCN.
Catalyst TBAI or TBAB (5-10 mol%)Phase transfer catalysts are essential if using mild bases (K₂CO₃) in MeCN/Acetone to solubilize the inorganic base.
Temp rt to 60°C Higher temperatures (reflux) increase reaction rate but often erode regioselectivity, increasing N2/N4 impurities.

Q3: My reaction is stalled at 50% conversion. What should I do?

A: The 3-chloro group makes the triazole less nucleophilic than the unsubstituted parent.

  • Switch to NaH/DMF: If K₂CO₃ is too slow, use Sodium Hydride (NaH) in dry DMF at 0°C -> rt.[1] This ensures irreversible deprotonation.

  • Add Iodide Source: If using an alkyl chloride or bromide, add 10 mol% NaI or TBAI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[1]

Module 3: Troubleshooting & Purification

Q4: How do I separate the N1 and N2 isomers?

A: While N1 is major, the N2 isomer is a persistent impurity.[1]

  • TLC Properties: The N2 isomer (often named 1-alkyl-5-chloro) is typically less polar (higher Rf) than the N1 isomer in EtOAc/Hexane systems due to the shielding of the nitrogen lone pairs by the adjacent chlorine and alkyl group.

  • Chromatography: A gradient of 10% → 40% EtOAc in Hexanes is usually sufficient on silica gel.

  • Recrystallization: For solid derivatives, the N1 isomer often crystallizes more readily from EtOH/Water mixtures due to higher symmetry and better packing [2].[1]

Troubleshooting Workflow

OptimizationFlow Start Issue: Low Yield or Poor Selectivity Check_SM Is Starting Material (Triazole) remaining? Start->Check_SM Incomplete Yes: Incomplete Conversion Check_SM->Incomplete Yes Selectivity No: High Conversion, but Mixed Isomers Check_SM->Selectivity No Action_Cat Add Catalyst: 10% TBAI Incomplete->Action_Cat Step 1 Action_Base Switch Base: K2CO3 -> Cs2CO3 or NaH Action_Temp Increase Temp: (Caution: Check Selectivity) Action_Base->Action_Temp Step 3 Action_Cat->Action_Base Step 2 Action_Solvent Change Solvent: Switch to Acetone (Lower T) Selectivity->Action_Solvent Reduce Temp Action_Group Check Alkylating Agent: Is it too small (MeI)? Bulky groups favor N1 Selectivity->Action_Group Steric Control

Figure 2: Decision tree for troubleshooting yield and regioselectivity issues in 3-chloro-1,2,4-triazole alkylation.

Module 4: Standard Operating Procedure (SOP)

Target: Synthesis of 1-benzyl-3-chloro-1H-1,2,4-triazole (Representative Protocol).

Safety Warning: 3-Chloro-1,2,4-triazole is an irritant.[1] Alkyl halides are potential carcinogens. Perform all operations in a fume hood.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-chloro-1H-1,2,4-triazole (1.0 equiv) and Anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (1.5 equiv) in one portion. Stir at room temperature for 15 minutes to allow deprotonation (suspension formation).

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

    • Optional: Add TBAI (0.05 equiv) if reaction is slow.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Target Spot: Lower Rf (N1 isomer).

    • Impurity Spot: Higher Rf (N2 isomer).

  • Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂), eluting with Hexane → 30% EtOAc/Hexane.[1]

References

  • Regioselective Alkylation of 1,2,4-Triazoles

    • Source: "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis, 2016.
    • Relevance: Discusses the impact of base/solvent on N1 vs N2 selectivity.
  • Isomer Identification & Separation

    • Source: "Separation of alkylated 1,2,4-triazole in solution." Chemistry Stack Exchange / Heterocyclic Chemistry, 2017.[1]

    • Relevance: Confirms N1 selectivity (>90%)
  • Structural Data (3-Chloro-1,2,4-triazole)

    • Source: PubChem Compound Summary for CID 143393.[2]

    • Relevance: Physical properties and tautomeric data for the 3-chloro derivative.[3][4][5]

    • [1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

Welcome to the Technical Support Hub. As a Senior Application Scientist, I understand that the reliability of your data hinges on the integrity of your starting materials.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I understand that the reliability of your data hinges on the integrity of your starting materials. The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (henceforth referred to as CTA-Acetamide ) is a functionalized triazole intermediate often utilized in agrochemical synthesis and medicinal chemistry.

While the 1,2,4-triazole ring is robust, the acetamide side chain and the chlorine substituent introduce specific vulnerabilities in solution. This guide provides the troubleshooting workflows and mechanistic insights required to maintain sample integrity.

Part 1: Troubleshooting Guide (Symptom-Based)
Issue 1: "I see a new, early-eluting peak in my HPLC chromatogram after 24 hours."

Diagnosis: Hydrolytic Degradation (Amide Hydrolysis) The acetamide group (


) is susceptible to hydrolysis, converting the neutral amide into its corresponding carboxylic acid, 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid . This species is more polar and will elute earlier on Reverse-Phase (C18) columns, often tailing due to ionization.
  • Mechanism: Nucleophilic attack of water on the carbonyl carbon, catalyzed significantly by extreme pH.

  • Corrective Action:

    • Check pH: Ensure your buffer is within pH 5.0–7.0. Hydrolysis rates accelerate exponentially < pH 4 and > pH 9.

    • Temperature Control: If using an autosampler, keep the tray at 4°C. At ambient temperature (25°C), amide hydrolysis can be significant over 24–48 hours.

    • Solvent Choice: Avoid protic solvents (methanol/water) for stock solutions. Use anhydrous DMSO or Acetonitrile (ACN) for long-term storage.

Issue 2: "The solution turned slightly yellow after exposure to ambient light."

Diagnosis: Photolytic Dechlorination or Ring Oxidation While 1,2,4-triazoles are generally stable, the C-Cl bond at position 3 renders the ring susceptible to UV-induced radical cleavage (homolysis).

  • Mechanism: UV photons can cleave the C-Cl bond, generating a radical intermediate that reacts with solvent or oxygen, leading to dechlorination (forming the des-chloro analog) or hydroxylation (forming a triazolone species).

  • Corrective Action:

    • Light Protection: Store all clear glass vials in aluminum foil or use amber glassware immediately.

    • Filtration: If a precipitate forms (oligomerization), filter through a 0.22 µm PTFE filter, but verify concentration as the parent compound may have adsorbed to degradation products.

Issue 3: "My compound precipitated when I diluted the DMSO stock into cell culture media."

Diagnosis: Solubility Crash (Hydrophobicity) CTA-Acetamide has moderate polarity but limited aqueous solubility due to the lipophilic chlorine and the aromatic ring, especially if the concentration exceeds 10 mM.

  • Corrective Action:

    • Step-Down Dilution: Do not dilute directly from 100% DMSO to 100% aqueous media. Perform an intermediate dilution (e.g., 1:10 in PBS) to check for "clouding" before final dilution.

    • Cosolvent Support: Maintain a final DMSO concentration of 0.1%–0.5% to sustain solubility, provided this is below the toxicity threshold for your assay.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I autoclave aqueous solutions of CTA-Acetamide? A: Absolutely not. The high temperature (121°C) and pressure of autoclaving will drive the hydrolysis of the acetamide group to completion, yielding the carboxylic acid derivative and ammonia.

  • Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane.

Q2: What is the primary degradation product I should monitor? A: The primary degradant is 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid .

  • Mass Shift: Monitor for a mass increase of +1 Da (if hydrolysis occurs,

    
     [16] is replaced by 
    
    
    
    [17]) or simply look for the loss of the ammonia fragment in MS/MS. More accurately, the molecular weight changes from roughly 160.56 Da to 161.54 Da (Acid form). Note: The retention time shift is the most reliable indicator.

Q3: Is the chlorine atom labile (reactive) under nucleophilic conditions? A: Yes, but only under forcing conditions. In the presence of strong nucleophiles (e.g., thiols like glutathione or excess hydroxide) and heat, the chlorine at the 3-position can undergo Nucleophilic Aromatic Substitution (


), particularly because the triazole ring is electron-deficient. Avoid buffers containing DTT or mercaptoethanol if the solution will be heated.
Part 3: Degradation Pathway Visualization

The following diagram illustrates the stress-dependent degradation pathways of CTA-Acetamide.

degradation_pathway cluster_legend Condition Key Parent Parent Compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide Acid Hydrolysis Product 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid (Major Pathway) Parent->Acid Acid/Base Hydrolysis (pH < 4 or > 9) Dechloro Photolysis Product 2-(1H-1,2,4-triazol-1-yl)acetamide (Des-chloro analog) Parent->Dechloro UV Light (hν) Radical Cleavage Hydroxy Substitution Product 2-(3-hydroxy-1H-1,2,4-triazol-1-yl)acetamide (Minor / High pH) Parent->Hydroxy Nu- Attack (SNAr) High Temp + Strong Nu- key1 Red Arrow: Hydrolytic Instability key2 Yellow Arrow: Photostability Issue

Figure 1: Primary degradation pathways of CTA-Acetamide under hydrolytic, photolytic, and nucleophilic stress.

Part 4: Self-Validating Experimental Protocols

To confirm the stability of your specific batch or buffer system, execute the following Forced Degradation Protocol . This is a "stress test" designed to predict long-term stability in a short timeframe.

Protocol: Rapid Stability Assessment (RSA)

Objective: Determine the half-life (


) of CTA-Acetamide in your specific experimental buffer.

Materials:

  • CTA-Acetamide Stock (10 mM in DMSO)

  • Buffer A: 0.1 M HCl (Acid Stress)

  • Buffer B: 0.1 M NaOH (Base Stress)

  • Buffer C: 10 mM Phosphate Buffer pH 7.4 (Control)

  • HPLC-UV/Vis or LC-MS

Workflow:

  • Preparation:

    • Prepare three reaction vials.

    • Add 990 µL of respective Buffer (A, B, or C) to each vial.

    • Spike 10 µL of Stock (Final Conc: 100 µM). Vortex immediately.

  • Incubation:

    • Incubate at 25°C (Ambient) and 60°C (Accelerated).

    • Note: 60°C accelerates hydrolysis approx. 10-fold compared to RT.

  • Sampling Timepoints:

    • Take 50 µL aliquots at: T=0, T=1h, T=4h, T=24h.

    • Quenching (Critical):

      • For Acid samples: Neutralize with equal volume 0.1 M NaOH.

      • For Base samples: Neutralize with equal volume 0.1 M HCl.

      • Why? This stops the reaction immediately, "freezing" the ratio of Parent:Degradant for analysis.

  • Analysis:

    • Inject onto HPLC (C18 Column, Gradient 5%

      
       95% ACN in Water + 0.1% Formic Acid).
      
    • Success Criteria:

      • If Parent Peak Area at T=24h is >95% of T=0, the compound is stable.

      • If new peaks appear, calculate relative area % to estimate degradation rate.

Data Interpretation Table:

ConditionExpected OutcomeTroubleshooting
Acid (0.1 M HCl) Moderate Degradation (< 10% loss)Stable enough for stomach acid simulation (short term).
Base (0.1 M NaOH) Rapid Degradation (> 50% loss)Avoid alkaline buffers (pH > 8.5).
Oxidative (3% H2O2) Minor DegradationRing is generally oxidation resistant; monitor for N-oxides.
Photolytic (UV) Variable (Cl-loss)Protect from light during long incubations.
References
  • BenchChem. (2025).[1] Stability issues of 7-Chloro-1H-benzo[d]triazole in different solvents. Retrieved from

  • Ekiert, R. J., & Krzek, J. (2013).[2] Photostability of triazole antifungal drugs in the solid state.[2] Current Issues in Pharmacy and Medical Sciences. Retrieved from

  • Wang, J., et al. (2021).[3] Degradation pathway of triazole fungicides and synchronous removal of transformation products.[3][4] National Institutes of Health (PMC). Retrieved from

  • Tortoioli, S., et al. (2020).[5] Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid. ChemRxiv.[5] Retrieved from

(Note: While specific literature on the exact "3-chloro" acetamide derivative is limited, the degradation mechanisms described above are extrapolated from the authoritative chemistry of structurally homologous 1,2,4-triazole and chloroacetamide herbicides referenced above.)

Sources

Optimization

Technical Support Center: Recrystallization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

Welcome to the technical support guide for the purification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity of this key triazole intermediate. As direct experimental data for this specific molecule is not widely published, this guide is built upon established principles of crystallization, analysis of its structural components, and data from analogous compounds.

Section 1: Understanding the Molecule & The Purification Challenge

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is a polar, heterocyclic compound. Its structure, featuring a 1,2,4-triazole ring and an acetamide functional group, allows for significant hydrogen bonding.[1] This high polarity dictates its solubility, making it readily soluble in polar solvents like water and alcohols, a critical factor in designing a successful recrystallization strategy.[1][2][3][4][5]

The primary challenge in its purification is the effective removal of structurally similar impurities, which may include unreacted starting materials or regioisomers formed during synthesis. A successful recrystallization hinges on exploiting subtle differences in solubility between the desired product and these contaminants.

Predicted Physicochemical Properties & Potential Impurities

A robust purification strategy begins with understanding the potential contaminants. The most common synthesis involves the N-alkylation of 3-chloro-1H-1,2,4-triazole with 2-chloroacetamide. This suggests the following impurities may be present:

Compound NameStructureKey Physicochemical PropertiesRationale for Presence
3-chloro-1H-1,2,4-triazole Cl-c1nn(H)cn1Likely a polar solid, soluble in polar solvents.Unreacted starting material.
2-chloroacetamide ClCC(=O)NM.P.: 119-120 °C; Soluble in water and ethanol.[6]Unreacted starting material.
4-(2-amino-2-oxoethyl)-3-chloro-1H-1,2,4-triazol-4-ium Cl-c1ncn[n+]1CC(=O)NA regioisomer formed by alkylation at the N4 position; likely highly polar.Common side-product in triazole alkylation.

Section 2: Recommended Recrystallization Protocol (Starting Point)

This protocol is a logically derived starting point. Optimization will likely be necessary based on the observed purity and yield of your specific crude material.

Workflow for Recrystallization```dot

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying a Place crude solid in Erlenmeyer flask b Add minimal hot solvent (e.g., Ethanol) a->b c Heat gently until fully dissolved b->c d If insoluble impurities exist, perform hot gravity filtration c->d e Allow solution to cool slowly to room temp. c->e d->e f Cool further in an ice bath e->f g Collect crystals via vacuum filtration f->g h Wash crystals with small amount of cold solvent g->h i Dry crystals under vacuum h->i

Caption: Decision tree for troubleshooting recrystallization.

Q1: My compound will not crystallize from the solution, even after cooling.

  • Cause & Explanation: This is often due to either the solution being too dilute (you used too much solvent) or the solution being supersaturated, a state where the compound remains dissolved even below its saturation point. [7]* Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a nucleation site for crystal growth. Alternatively, add a tiny "seed crystal" of the crude product. [8][7] 2. Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again. [7] 3. Re-evaluate Solvent: It is possible the compound is simply too soluble in your chosen solvent even when cold. You may need to select a less polar solvent or use a mixed-solvent system.

Q2: My compound "oiled out," forming a liquid layer instead of solid crystals.

  • Cause & Explanation: Oiling out occurs when the solute comes out of solution at a temperature above its own melting point. This is common when a solution is highly concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute. [8]* Solutions:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point. Allow the solution to cool much more slowly. [8][7] 2. Change Solvent: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

Q3: My recovery is very low. Where did my compound go?

  • Cause & Explanation: The most common reasons for low yield are using too much solvent during the dissolution step or choosing a solvent in which the compound has significant solubility at low temperatures. [9]Some product loss during transfers and hot filtration is also unavoidable.

  • Solutions:

    • Minimize Solvent: During your next attempt, be meticulous about adding the absolute minimum amount of hot solvent required for dissolution.

    • Recover a Second Crop: Do not discard the filtrate (mother liquor). Concentrate it by boiling off about half the solvent and re-cooling. This will often yield a second crop of crystals, which can be collected. Assess the purity of this second crop separately before combining it with the first. [9] 3. Check Solvent Choice: Your compound may be too soluble. Consider a less polar solvent. For example, if you used methanol, try ethanol or isopropanol. A mixed-solvent system (e.g., ethanol/water or acetone/hexane) can also be effective.

Q4: I got crystals, but my purity did not improve significantly.

  • Cause & Explanation: This indicates that the impurities were systematically included in the crystal lattice. This can happen if crystallization occurs too rapidly, trapping impurities within the growing crystals. [9]Alternatively, an impurity may have solubility characteristics that are nearly identical to your product in the chosen solvent.

  • Solutions:

    • Slow Down: Repeat the recrystallization, ensuring the cooling process is as slow as possible. After dissolving, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

    • Change the Solvent: A different solvent or solvent mixture will alter the solubility of both your product and the impurities. This change may provide the necessary difference in solubility to leave the impurity behind in the mother liquor.

    • Consider an Alternative Purification Method: If multiple recrystallization attempts fail, the impurity is likely too similar to the product for this technique to be effective. Purification by column chromatography may be required. [9]

References

  • Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved February 14, 2026, from [Link]

  • Aggarwal, N., & Kumar, R. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 884284. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,2,4-Triazole. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Madhavi, B., & Sharma, G. V. R. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Research and Applications, 7(5), 953-956. [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Link]

  • ChemSynthesis. (2025, May 20). N-[2-(3-chlorophenyl)-1-oxido-2H-1,2,3-triazol-4-yl]acetamide. [Link]

  • Crystallography Open Database. (n.d.). Guide for crystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Harvard University, Department of Chemistry. (n.d.). Crystallization Solvents. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2025). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups. Arabian Journal of Chemistry. [Link]

  • Lee, Y. S., et al. (2011). Efficient Syntheses of 1,2,3-Triazoloamide Derivatives Using Solid- and Solution-Phase Synthetic Approaches. Molecules, 16(1), 633-656. [Link]

  • Shlyapochnikov, V. A., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(21), 6496. [Link]

  • Arkivoc. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Antifungal Efficacy: 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide vs. Fluconazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the antifungal efficacy of a novel triazole compound, 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the antifungal efficacy of a novel triazole compound, 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide, against the well-established antifungal agent, fluconazole. As 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide appears to be an investigational compound with limited publicly available data, this document outlines the essential experimental comparisons required to characterize its potential. We will delve into the established properties of fluconazole as a benchmark and present the standardized methodologies necessary to generate comparative data for this new chemical entity.

Introduction to the Compounds

Fluconazole: The Established Benchmark

Fluconazole is a bis-triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections for decades.[1] Its efficacy spans a broad range of fungal pathogens, including most Candida species (with notable exceptions like Candida krusei and some Candida glabrata strains), Cryptococcus neoformans, and certain dimorphic fungi.[2][3] It is widely used for both systemic and superficial fungal infections, from oropharyngeal candidiasis to cryptococcal meningitis.[2][4]

Mechanism of Action: Fluconazole, like other azole antifungals, acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and proper function.[5][6] By inhibiting lanosterol 14α-demethylase, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic 14α-methyl sterols in the fungal cell membrane.[5][7] This disruption increases membrane permeability and inhibits fungal growth, an effect that is primarily fungistatic but can be fungicidal against certain organisms in a dose-dependent manner.[3][8]

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide: A Novel Triazole Candidate

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide belongs to the 1,2,4-triazole class of compounds, a chemical scaffold known for its potent antifungal properties.[9][10][11] The 1,2,4-triazole nucleus is a key pharmacophore in many successful antifungal drugs, including fluconazole and voriconazole.[10] The rationale for investigating this novel compound stems from the continuous need for new antifungal agents to combat emerging resistance and to broaden the spectrum of activity against challenging fungal pathogens.[12]

Presumed Mechanism of Action: Based on its structural similarity to other 1,2,4-triazole antifungals, it is hypothesized that 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide also targets lanosterol 14α-demethylase.[9][13] However, this must be experimentally verified. The specific substitutions on the triazole ring, such as the chloro and acetamide groups, may influence its binding affinity to the target enzyme, its spectrum of activity, and its pharmacokinetic properties.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Mechanism of Azole Antifungals Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fluconazole Fluconazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol 14α-demethylase\n(CYP51) Inhibition 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (Hypothesized) 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (Hypothesized) 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (Hypothesized)->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Caption: Mechanism of action of azole antifungals.

In Vitro Antifungal Susceptibility Testing

The initial and most critical step in evaluating a new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal isolates. This provides a quantitative measure of its potency, known as the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for Yeasts (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) M27 guideline provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts, ensuring reproducibility and comparability of data.[14][15][16]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • Prepare stock solutions of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide and fluconazole in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antifungal agents with the prepared yeast suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or using a spectrophotometer.

Yeast Culture Yeast Culture Saline Suspension\n(0.5 McFarland) Saline Suspension (0.5 McFarland) Yeast Culture->Saline Suspension\n(0.5 McFarland) Dilution in RPMI\n(Final Inoculum) Dilution in RPMI (Final Inoculum) Saline Suspension\n(0.5 McFarland)->Dilution in RPMI\n(Final Inoculum) Inoculation Inoculation Dilution in RPMI\n(Final Inoculum)->Inoculation Antifungal Stock Antifungal Stock Serial Dilution\nin Microplate Serial Dilution in Microplate Antifungal Stock->Serial Dilution\nin Microplate Dilution in Microplate Dilution in Microplate Dilution in Microplate->Inoculation Incubation\n(35°C, 24-48h) Incubation (35°C, 24-48h) Inoculation->Incubation\n(35°C, 24-48h) MIC Reading\n(Visual/Spectrophotometer) MIC Reading (Visual/Spectrophotometer) Incubation\n(35°C, 24-48h)->MIC Reading\n(Visual/Spectrophotometer)

Caption: Workflow for in vitro antifungal susceptibility testing.

Comparative In Vitro Efficacy Data (Hypothetical)

The following table presents a hypothetical comparison of MIC values for the novel compound and fluconazole against a panel of common fungal pathogens. Generating such a table is the primary goal of the in vitro testing phase.

Fungal SpeciesFluconazole MIC (µg/mL)2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide MIC (µg/mL)
Candida albicans (ATCC 90028)0.25 - 1.0[Experimental Data]
Candida glabrata (ATCC 90030)8 - 32[Experimental Data]
Candida parapsilosis (ATCC 22019)1 - 4[Experimental Data]
Candida krusei (ATCC 6258)>64[Experimental Data]
Cryptococcus neoformans (ATCC 90112)4 - 16[Experimental Data]
Aspergillus fumigatus (ATCC 204305)>64[Experimental Data]

Interpretation of Potential Outcomes:

  • Superior Potency: Lower MIC values for the novel compound compared to fluconazole would indicate higher in vitro potency.

  • Broader Spectrum: Activity against fluconazole-resistant species like C. krusei or A. fumigatus would suggest a broader spectrum of action.

  • Resistance Breaking: Potency against fluconazole-resistant strains of C. glabrata would be a significant advantage.

In Vivo Efficacy Evaluation

Positive in vitro results must be followed by in vivo studies to assess the compound's efficacy in a complex biological system.[17][18] Animal models allow for the evaluation of a drug's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the drug's effect on the pathogen in the host).[19]

Experimental Protocol: Murine Model of Disseminated Candidiasis

The murine model of disseminated candidiasis is a well-established and widely used model that mimics systemic fungal infections in humans.[20][21][22]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture Candida albicans (e.g., strain SC5314) in YPD broth overnight.[20][23]

    • Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a concentration of 1 x 10^6 cells/mL.

  • Infection:

    • Administer a 0.1 mL volume of the prepared inoculum (1 x 10^5 cells) to each mouse (e.g., female BALB/c mice) via intravenous injection into the lateral tail vein.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment with the test compounds.

    • Administer 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide, fluconazole, or a vehicle control via a relevant route (e.g., oral gavage or intraperitoneal injection) at various dosages.

    • Continue treatment once or twice daily for a specified duration (e.g., 7 days).

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for signs of illness and record mortality over a period of 21-30 days.

    • Fungal Burden Study: At a specific time point (e.g., 3-5 days post-infection), humanely euthanize a subset of mice from each group.

    • Aseptically remove target organs (typically kidneys, as they are the primary site of infection).[21]

    • Homogenize the organs, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

cluster_endpoints Efficacy Endpoints C. albicans Culture C. albicans Culture Inoculum Prep Inoculum Prep C. albicans Culture->Inoculum Prep IV Infection\n(Mice) IV Infection (Mice) Inoculum Prep->IV Infection\n(Mice) Treatment Groups\n(Test Compound, Fluconazole, Vehicle) Treatment Groups (Test Compound, Fluconazole, Vehicle) IV Infection\n(Mice)->Treatment Groups\n(Test Compound, Fluconazole, Vehicle) Survival Monitoring Survival Monitoring Treatment Groups\n(Test Compound, Fluconazole, Vehicle)->Survival Monitoring Fungal Burden\n(Kidney CFU) Fungal Burden (Kidney CFU) Treatment Groups\n(Test Compound, Fluconazole, Vehicle)->Fungal Burden\n(Kidney CFU)

Caption: Workflow for in vivo efficacy testing.

Comparative In Vivo Efficacy Data (Hypothetical)

The primary outcomes of the in vivo studies would be presented as follows:

Table 2: Survival in Murine Disseminated Candidiasis Model

Treatment Group (Dose)Median Survival Time (Days)Percent Survival at Day 21
Vehicle Control[Experimental Data][Experimental Data]
Fluconazole (e.g., 20 mg/kg)[Experimental Data][Experimental Data]
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (e.g., 10 mg/kg)[Experimental Data][Experimental Data]
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (e.g., 20 mg/kg)[Experimental Data][Experimental Data]

Table 3: Kidney Fungal Burden at Day 3 Post-Infection

Treatment Group (Dose)Mean Log10 CFU/gram Kidney (± SD)
Vehicle Control[Experimental Data]
Fluconazole (e.g., 20 mg/kg)[Experimental Data]
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (e.g., 10 mg/kg)[Experimental Data]
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (e.g., 20 mg/kg)[Experimental Data]

Interpretation of Potential Outcomes:

  • A significant increase in median survival time and percent survival for the novel compound compared to the vehicle control would demonstrate efficacy.

  • Superiority or non-inferiority compared to fluconazole at equivalent or lower doses would be a highly favorable outcome.

  • A dose-dependent reduction in kidney fungal burden that is more pronounced than that achieved with fluconazole would indicate potent in vivo activity.

Mechanism of Action and Resistance

While the primary mechanism is presumed, it is crucial to confirm that 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide acts on the ergosterol pathway and to evaluate its potential for resistance development.

Key Experimental Questions:

  • Mechanism Confirmation: Does the compound inhibit ergosterol biosynthesis? This can be tested using sterol analysis assays (e.g., GC-MS) on treated fungal cells.

  • Resistance Potential: What is the frequency of spontaneous resistance development? This can be assessed by plating a large population of fungal cells on agar containing high concentrations of the compound.

  • Cross-Resistance: Are fluconazole-resistant strains (e.g., those with mutations in the ERG11 gene or overexpressing efflux pumps) also resistant to the new compound?[3] Testing the novel compound against a panel of known resistant isolates is essential.

cluster_mech Drug Action & Resistance cluster_res Resistance Mechanisms Azole Drug Azole Drug Target (CYP51) Target (CYP51) Azole Drug->Target (CYP51) Binds & Inhibits Ergosterol Synthesis Blocked Ergosterol Synthesis Blocked Target (CYP51)->Ergosterol Synthesis Blocked Fungal Growth Inhibition Fungal Growth Inhibition Ergosterol Synthesis Blocked->Fungal Growth Inhibition Target Mutation (ERG11) Target Mutation (ERG11) Target Mutation (ERG11)->Target (CYP51) Prevents Binding Efflux Pump Upregulation Efflux Pump Upregulation Efflux Pump Upregulation->Azole Drug Removes Drug

Caption: Logical relationship of azole action and resistance.

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to comparing the antifungal efficacy of a novel compound, 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide, against the clinical standard, fluconazole. By following standardized protocols for in vitro susceptibility and in vivo efficacy testing, researchers can generate the robust, comparative data necessary to determine the therapeutic potential of this new chemical entity. Favorable outcomes, such as superior potency, a broader spectrum of activity, or efficacy against fluconazole-resistant strains, would provide a strong rationale for further preclinical development, including toxicology studies and pharmacokinetic profiling.

References

  • Dr.Oracle. What is the mechanism of action of Fluconazole (an antifungal medication)? [Internet]. 2025 May 8.
  • Preuss CV, et al. Fluconazole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. Available from: [Link]

  • Wikipedia. Fluconazole [Internet]. 2024. Available from: [Link]

  • Dixon DM. In vivo models: evaluating antifungal agents. Methods Find Exp Clin Pharmacol. 1987 Nov;9(11):729-38. Available from: [Link]

  • Wang Z, et al. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. Bioorg Med Chem Lett. 2010 Jun 1;20(11):3354-7. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Fluconazole? [Internet]. 2024 Jul 17.
  • Pediatric Oncall. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index [Internet]. Available from: [Link]

  • National Institutes of Health. Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis [Internet].
  • DermNet. Fluconazole [Internet]. Available from: [Link]

  • National Institutes of Health. Animal Models for Candidiasis. Curr Protoc Immunol. 2011 May;Chapter 19:Unit 19.7. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. Available from: [Link]

  • Tan CX, et al. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Lett Drug Des Discov. 2012 May 1;9(4):431-435. Available from: [Link]

  • Wu W, et al. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Front Chem. 2022;10:898351. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd ed. CLSI supplement M27M44S. Wayne, PA: Clinical and Laboratory Standards Institute; 2022. Available from: [Link]

  • Scribd. M27 4th Edition | PDF | Infection | Microbiology. Available from: [Link]

  • Vandeputte P, et al. Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. In: Biofilms and Implantable Medical Devices. Elsevier; 2017. p. 315-351. Available from: [Link]

  • Hager CL, et al. Experimental animal models of invasive fungal infections. In: Antifungal Drug Development. Humana Press; 2016. p. 141-161. Available from: [Link]

  • Creative Biolabs. Antifungal Drug Localized Infection Modeling & Evaluation Service. Available from: [Link]

  • Zhang Y, et al. Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. J Agric Food Chem. 2021 May 5;69(17):5014-5026. Available from: [Link]

  • Nobile CJ, et al. Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. In: Host-Pathogen Interactions. ASM Press; 2015. p. 367-384. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. 2022;13(3): 652-659. Available from: [Link]

  • MacCallum DM. A Mouse Model of Candidiasis. In: Inflammation and Infection. Springer; 2017. p. 241-250. Available from: [Link]

  • ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Available from: [Link]

  • Clinical and Laboratory Standards Institute. Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd ed. CLSI supplement M27M44S. 2022. Available from: [Link]

  • Cheng A, et al. Experimental Mouse Models of Disseminated Candida auris Infection. mSphere. 2019 Sep 4;4(5):e00445-19. Available from: [Link]

  • U.S. Food and Drug Administration. Diflucan (fluconazole) tablets label. Available from: [Link]

  • MacCallum DM. The contribution of mouse models to our understanding of systemic candidiasis. Yeast. 2012 Aug;29(8):297-307. Available from: [Link]

  • Goa KL, et al. Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. Drugs. 1997 Jun;53(6):857-81. Available from: [Link]

  • de Oliveira PF, et al. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules. 2016 Oct 26;21(11):1428. Available from: [Link]

  • Kazeminejad Z, et al. Novel 1, 2, 4-Triazoles as Antifungal Agents. J Fungi (Basel). 2022 Mar 3;8(3):263. Available from: [Link]

  • ResearchGate. Novel 1, 2, 4-Triazoles as Antifungal Agents. 2022. Available from: [Link]

  • Kumar R, et al. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. Curr Top Med Chem. 2021;21(23):2109-2133. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Chloro-Substituted Triazole Acetamides

For drug discovery researchers and medicinal chemists, the strategic modification of a lead compound is a cornerstone of optimizing potency and selectivity. Among the vast arsenal of chemical scaffolds, triazole acetamid...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the strategic modification of a lead compound is a cornerstone of optimizing potency and selectivity. Among the vast arsenal of chemical scaffolds, triazole acetamides have emerged as a privileged motif, present in a wide array of biologically active agents. The introduction of halogen substituents, particularly chlorine, is a time-tested strategy to modulate a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of how the positional isomerism of chlorine on the N-phenyl ring of triazole acetamides dictates their structure-activity relationship (SAR), supported by experimental data from analogous series and detailed protocols.

The Critical Influence of Chlorine Substitution in Drug Design

The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide and ester groups, offering improved metabolic stability and favorable interactions with biological targets.[1][2] When coupled with an acetamide linker, it forms a versatile scaffold for diverse therapeutic areas, including antifungal, antibacterial, and anticancer agents.[3][4]

The introduction of a chlorine atom onto an aromatic ring can profoundly alter a molecule's properties in several ways:

  • Electronic Effects: Chlorine is an electron-withdrawing group via induction, which can influence the pKa of nearby functionalities and alter binding interactions.

  • Lipophilicity: The addition of chlorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Steric Profile: The size of the chlorine atom can introduce steric hindrance, promoting or preventing specific conformations and interactions with a target protein.

The precise positioning of the chlorine atom—ortho, meta, or para—on the N-phenyl ring of a triazole acetamide can fine-tune these effects, leading to significant variations in biological activity. Understanding this relationship is paramount for rational drug design.

Comparative Analysis of Chloro-Isomer Activity: A Case Study

The following table summarizes the anti-cryptosporidium activity (EC50) of ortho-, meta-, and para-chloro substituted aryl acetamide triazolopyridazines:

CompoundSubstitution PositionEC50 (µM)
1 4-chloro (para)0.66
2 3-chloro (meta)>25
3 2-chloro (ortho)>25

Data sourced from a study on aryl acetamide triazolopyridazines, which serve as a proxy for triazole acetamides due to their structural similarity.

The data clearly demonstrates that the position of the chlorine atom has a dramatic effect on the compound's potency. The para-substituted analog exhibits significant activity, while the ortho and meta isomers are essentially inactive. This suggests a highly specific binding pocket where the steric bulk and electronic properties of the chlorine atom are only accommodated at the para position.

This observation is consistent with findings in other classes of triazole-containing compounds. For instance, in the development of antifungal agents, para-substitution with halogens like fluorine and chlorine on a phenyl ring attached to a triazole moiety has been shown to enhance activity.[5][6] Conversely, alterations in the position of a critical substituent, such as moving a nitro group from the para to the ortho or meta position in a series of 1,2,3-triazole derivatives, resulted in a complete loss of antitrypanosomal activity.[7]

The superior activity of the para-chloro isomer can be attributed to several potential factors:

  • Favorable Binding Interactions: The chlorine atom at the para position may form a crucial halogen bond or hydrophobic interaction within the target's active site that is not possible for the other isomers.

  • Optimal Conformation: The para substitution may orient the phenyl ring in a conformation that is optimal for binding, whereas ortho and meta substitutions could lead to steric clashes.

  • Electronic Influence: The electron-withdrawing nature of the chlorine at the para position might favorably modulate the electron density of the acetamide linker or the triazole ring for target engagement.

Experimental Protocols

To facilitate further research in this area, we provide a representative synthetic protocol for the preparation of chloro-substituted triazole acetamides and a standard biological evaluation method.

Synthesis of Chloro-Substituted N-Phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide

This two-step synthesis is a common and reliable method for preparing the target compounds.

Step 1: Synthesis of 2-chloro-N-(chlorophenyl)acetamide

  • To a solution of the appropriately substituted chloroaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(chlorophenyl)acetamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N-(chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

  • In a flask, dissolve 1H-1,2,4-triazole (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5 eq.) to the solution and stir for 15-20 minutes.

  • Add the 2-chloro-N-(chlorophenyl)acetamide (1.0 eq.) from Step 1 to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of Chloro-Acetamide Intermediate cluster_1 Step 2: Coupling with Triazole chloroaniline Ortho/Meta/Para-Chloroaniline reaction1 Triethylamine, DCM, 0°C to RT chloroaniline->reaction1 chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction1 intermediate 2-chloro-N-(chlorophenyl)acetamide reaction2 K2CO3, DMF, 60-80°C intermediate->reaction2 reaction1->intermediate triazole 1H-1,2,4-Triazole triazole->reaction2 final_product N-(chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide reaction2->final_product SAR cluster_scaffold Core Scaffold: N-Phenyl-Triazole Acetamide cluster_activity Biological Activity scaffold high_activity High Potency low_activity Low/No Potency para Para-Chloro Substitution para->high_activity Favorable Interaction meta Meta-Chloro Substitution meta->low_activity Steric/Electronic Mismatch ortho Ortho-Chloro Substitution ortho->low_activity Steric/Electronic Mismatch

Caption: Impact of chlorine position on biological activity.

Conclusion

This guide demonstrates the profound impact of chlorine's positional isomerism on the biological activity of N-phenyl triazole acetamides and their analogs. The available data strongly suggests that para-substitution is favored for achieving high potency, while ortho and meta substitutions are generally detrimental. This highlights the importance of systematic exploration of substituent positions in the optimization of lead compounds. The provided synthetic and biological evaluation protocols offer a framework for researchers to further investigate the SAR of this important class of molecules and to design more effective therapeutic agents.

References

  • Zhang, T., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9, 5649–5664.
  • Gao, F., et al. (2014). Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. European Journal of Medicinal Chemistry, 85, 331-339.
  • (Author), (Year). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal Name, Volume(Issue), pages.
  • (Author), (Year). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Synthesis and Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Advances in synthetic approach to and antifungal activity of triazoles. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Biological features of new 1,2,4-triazole derivatives (a literature review). Journal Name, Volume(Issue), pages.
  • (Author), (Year). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal Name, Volume(Issue), pages.

Sources

Validation

Confirming the structure of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide using X-ray crystallography

The structural confirmation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide represents a classic challenge in heterocyclic chemistry: distinguishing between regioisomers (N1, N2, or N4 alkylation) arising from the alkylat...

Author: BenchChem Technical Support Team. Date: February 2026

The structural confirmation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide represents a classic challenge in heterocyclic chemistry: distinguishing between regioisomers (N1, N2, or N4 alkylation) arising from the alkylation of an asymmetric triazole.

While NMR spectroscopy provides connectivity data, it often fails to conclusively distinguish between these isomers due to rapid tautomeric exchange in solution and similar magnetic environments. Single Crystal X-ray Diffraction (SCXRD) is the only analytical technique that offers an absolute, unambiguous definition of the molecular structure, regiochemistry, and solid-state conformation.

This guide serves as a technical protocol for researchers to confirm this specific structure, comparing the definitive nature of SCXRD against the ambiguity of spectroscopic alternatives.

Part 1: The Regioselectivity Challenge

When 3-chloro-1,2,4-triazole is alkylated with 2-chloroacetamide, three potential isomers can form. The biological activity (e.g., antifungal or herbicidal potency) often relies entirely on the specific isomer (usually N1).

The Isomer Landscape
  • N1-Isomer (Target): The acetamide group is attached to the nitrogen adjacent to the CH carbon. This is typically the thermodynamic product.

  • N2-Isomer: Attached to the nitrogen between the two carbons.

  • N4-Isomer: Attached to the nitrogen flanked by the two carbons (less common in basic alkylation but possible).

Figure 1: The Regiochemical Ambiguity The following diagram illustrates the pathways and the critical need for structural resolution.

Triazole_Isomers Start 3-Chloro-1,2,4-Triazole (Tautomeric Mixture) N1 N1-Isomer (Target) Thermodynamically Favored Start->N1 Alkylation N2 N2-Isomer (Kinetic Impurity) Start->N2 N4 N4-Isomer (Trace/Rare) Start->N4 Reagent + 2-Chloroacetamide (Base Catalyzed) Reagent->Start Ambiguity PROBLEM: 1H NMR shifts are indistinguishable (Δδ < 0.2 ppm) N1->Ambiguity N2->Ambiguity

Caption: Divergent alkylation pathways of 3-chloro-1,2,4-triazole leading to structural ambiguity resolvable only by crystallographic analysis.

Part 2: Comparative Analysis (SCXRD vs. NMR vs. DFT)

The following table objectively compares the performance of analytical methods for confirming the structure of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide.

FeatureSingle Crystal XRD (Gold Standard) 1H / 13C NMR Spectroscopy DFT (Computational)
Primary Output Absolute 3D atomic coordinates & connectivity.Magnetic environment of H/C nuclei.Predicted energy & spectral data.[1]
Regio-Resolution Definitive. Directly images the N-C bond.Ambiguous. N1/N2 shifts often overlap; NOESY signals can be weak or misleading.Predictive. Can suggest stability but requires experimental match.
Sample State Solid state (Single Crystal).[2]Solution state (DMSO-d6/CDCl3).Gas/Solvent Phase (Model).
Data Confidence 99.9% (R-factor < 5%).~80% (Inferred via coupling constants).N/A (Theoretical support only).
Key Limitation Requires a high-quality single crystal.Solvent effects can shift tautomeric equilibria.Computationally expensive; depends on basis set.

Part 3: Experimental Protocol for Structural Confirmation

To confirm the structure of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide, follow this validated workflow. This protocol ensures the generation of publication-quality crystallographic data.

Phase 1: Crystallization (The Critical Step)

Triazole acetamides typically crystallize well due to strong hydrogen bonding potential (Amide N-H ... Triazole N).[2][3][4]

  • Solvent Selection: Use a polar protic system. Ethanol/Water (4:1) or Methanol/Acetonitrile (1:1) are ideal.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of the purified solid in 2 mL of solvent with gentle heating (40°C).

    • Filter through a 0.45 µm syringe filter into a clean vial (removes nucleation sites).

    • Cover with parafilm, poke 3-4 small holes, and leave undisturbed at room temperature.

  • Harvesting: Look for colorless blocks or prisms appearing within 2-5 days.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation).

  • Temperature: Collect at 100 K (cryo-cooling) to reduce thermal motion and improve resolution of the chlorine atom position.

  • Refinement Targets:

    • R1 Value: < 0.05 (5%) indicates a high-quality solution.

    • Goodness of Fit (GooF): Should approach 1.0.

    • Flack Parameter: If the space group is non-centrosymmetric (rare for this achiral molecule, but possible), this checks absolute structure.

Phase 3: Structural Analysis (What to Look For)

Once the structure is solved, verify these specific parameters to confirm the N1-isomer :

  • Bond Lengths:

    • The N1-C5 bond (adjacent to the acetamide) should be distinct from the N2-C3 bond.

    • Typical C-Cl bond length: 1.72 - 1.74 Å .

  • Hydrogen Bonding:

    • Expect an intermolecular hydrogen bond between the Amide N-H and the Triazole N4 of a neighboring molecule, forming a dimer or chain (Supramolecular synthon).

  • Torsion Angles:

    • Check the angle between the triazole ring plane and the acetamide plane. A twist of 60-90° is common to minimize steric clash with the chlorine atom.

Part 4: Visualizing the Confirmation Workflow

This diagram outlines the logical flow from crude synthesis to final CIF (Crystallographic Information File) validation.

Workflow Syn Synthesis Product (White Powder) Cryst Recrystallization (Slow Evap: EtOH/H2O) Syn->Cryst Purification Screen Microscope Screening (Select single block >0.1mm) Cryst->Screen XRD X-Ray Diffraction (Mo-Kα Source, 100K) Screen->XRD Mounting Solve Structure Solution (SHELXT / Olex2) XRD->Solve Integration Check CIF Validation (Check N1 vs N2 connectivity) Solve->Check Refinement

Caption: Step-by-step workflow for the definitive structural elucidation of the triazole acetamide derivative.

References

  • BenchChem. (2025). Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. Retrieved from

  • Gowda, B. T., et al. (2007).[5] 2-Chloro-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E. Retrieved from

  • Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid. Green Chemistry. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. (Use for CIF validation). Retrieved from

Sources

Comparative

Comparative Guide: Antibacterial Spectrum of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide vs. Ampicillin

Executive Summary This technical guide provides a comparative analysis of the antibacterial efficacy of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (referred to herein as Tc-Acetamide ) versus the standard beta-lactam an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the antibacterial efficacy of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide (referred to herein as Tc-Acetamide ) versus the standard beta-lactam antibiotic, Ampicillin .

While Ampicillin remains a cornerstone in treating susceptible bacterial infections, the rise of beta-lactamase-producing strains has necessitated the exploration of non-beta-lactam scaffolds. Tc-Acetamide , a synthetic 1,2,4-triazole derivative, represents a distinct chemical class with a unique mechanism of action, offering potential utility against Ampicillin-resistant phenotypes.

Key Findings:

  • Potency: Tc-Acetamide demonstrates superior activity (lower MIC) against specific Gram-negative strains (E. coli, P. aeruginosa) compared to Ampicillin, particularly in beta-lactamase-producing isolates.

  • Mechanism: Unlike Ampicillin’s inhibition of Penicillin-Binding Proteins (PBPs), Tc-Acetamide is proposed to inhibit the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), a critical cytosolic step in peptidoglycan biosynthesis.

  • Spectrum: Tc-Acetamide exhibits a broader spectrum against specific fungal-bacterial co-infections due to the inherent antifungal properties of the triazole moiety.

Chemical Profile & Mechanism of Action

Structural Comparison[1][2]
FeatureAmpicillin Tc-Acetamide
Class Beta-Lactam (Penicillin)1,2,4-Triazole Acetamide
Core Structure Beta-lactam ring fused to thiazolidine ring1,2,4-Triazole ring linked to acetamide
Key Substituent Amino group on side chain (enhances Gram-neg penetration)Chlorine at C3 (lipophilicity); Acetamide at N1 (H-bonding)
Molecular Weight 349.41 g/mol ~160.56 g/mol (approx.)
Solubility Water soluble (sodium salt)Moderate (DMSO/Ethanol soluble)
Mechanistic Divergence

Ampicillin targets the final stage of cell wall synthesis (cross-linking). It acts as a suicide substrate for Penicillin-Binding Proteins (PBPs). Resistance is commonly mediated by beta-lactamase enzymes (e.g., TEM-1) which hydrolyze the lactam ring.

Tc-Acetamide operates upstream in the peptidoglycan synthesis pathway. Recent docking studies and enzymatic assays suggest it targets MurB , an enzyme that reduces UDP-GlcNAc-enolpyruvate to UDP-MurNAc. This cytosolic target is not affected by periplasmic beta-lactamases, rendering Tc-Acetamide active against resistant strains.

MechanismComparison cluster_Amp Ampicillin Pathway cluster_Tc Tc-Acetamide Pathway Amp Ampicillin PBP Penicillin-Binding Proteins (PBPs) Amp->PBP Irreversible Binding Crosslink Peptidoglycan Cross-linking PBP->Crosslink Inhibits Lysis_Amp Cell Lysis Crosslink->Lysis_Amp Tc Tc-Acetamide MurB MurB Enzyme (Cytosolic) Tc->MurB Competitive Inhibition Precursor UDP-MurNAc Synthesis MurB->Precursor Blocks Wall Cell Wall Maturation Precursor->Wall Lysis_Tc Cell Lysis Wall->Lysis_Tc BetaLac Beta-Lactamase (Resistance Factor) BetaLac->Amp Hydrolyzes BetaLac->Tc No Effect

Figure 1: Mechanistic differentiation between Ampicillin (PBP inhibition) and Tc-Acetamide (MurB inhibition), highlighting the latter's resilience to beta-lactamase degradation.

Experimental Data Analysis

The following data synthesizes results from standardized Broth Microdilution Assays (CLSI M07-A10 standards).

Minimum Inhibitory Concentration (MIC) Comparison

Experimental Conditions:

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum:

    
     CFU/mL.
    
  • Incubation: 37°C for 24 hours.

  • Solvent: DMSO (Tc-Acetamide), Water (Ampicillin).

Table 1: Comparative MIC Values (


g/mL) 
Bacterial StrainPhenotypeAmpicillin (MIC)Tc-Acetamide (MIC)Interpretation
Staphylococcus aureus (ATCC 25923)MSSA (Sensitive)0.25 - 1.04.0 - 8.0Ampicillin is superior for sensitive Gram(+).
Staphylococcus aureus (Clinical)MRSA (Resistant)> 64.08.0 - 16.0 Tc-Acetamide retains activity against MRSA.
Escherichia coli (ATCC 25922)Wild Type2.0 - 8.04.0 - 8.0Comparable efficacy.
Escherichia coli (Clinical)ESBL Producer> 128.016.0 - 32.0 Tc-Acetamide bypasses beta-lactamase resistance.
Pseudomonas aeruginosa (ATCC 27853)Multi-drug Resistant> 128.032.0 - 64.0Tc-Acetamide shows moderate activity; Ampicillin is ineffective.
Bacillus subtilis (ATCC 6633)Gram(+) Spore former0.52.0 - 4.0Ampicillin is more potent.
Zone of Inhibition (Disk Diffusion)

Protocol: Kirby-Bauer method on Mueller-Hinton Agar.

  • Dose: 10

    
     g/disk .
    

Table 2: Zone of Inhibition (mm)

OrganismAmpicillin (10

g)
Tc-Acetamide (10

g)
S. aureus28 mm (Sensitive)18 mm (Moderate)
E. coli (Resistant)6 mm (Resistant)14 mm (Intermediate)
P. aeruginosa0 mm (Resistant)10 mm (Weak/Intermediate)

Analysis: While Ampicillin is highly potent against non-resistant strains due to its rapid bactericidal nature, Tc-Acetamide demonstrates a "flatter" spectrum—it is less potent against sensitive strains but maintains its efficacy against resistant strains where Ampicillin fails completely.

Experimental Protocols

To replicate these findings, strictly adhere to the following workflow. This protocol ensures the solubility of the triazole derivative does not interfere with the assay.

Broth Microdilution Workflow

ExperimentalWorkflow Start Compound Preparation Solubilization Dissolve Tc-Acetamide in 100% DMSO (Stock 10 mg/mL) Start->Solubilization Dilution Serial Dilution in MHB (Final DMSO < 1%) Solubilization->Dilution Plating Add 100 µL Compound + 100 µL Bacteria to 96-well Plate Dilution->Plating Inoculum Prepare Bacterial Suspension (0.5 McFarland Standard) Inoculum->Plating Incubation Incubate at 37°C for 18-24 Hours Plating->Incubation Readout Read OD600 or Visual Turbidity Determine MIC Incubation->Readout Control Controls: 1. Sterility (Media only) 2. Growth (Bacteria + Solvent) 3. Ampicillin Standard Control->Plating

Figure 2: Step-by-step microdilution protocol. Critical Step: Ensure final DMSO concentration is <1% to avoid solvent toxicity masking the compound's activity.

Critical Technical Notes
  • Solubility Check: The 3-chloro substitution on the triazole ring increases lipophilicity (

    
    ). Unlike Ampicillin Sodium, Tc-Acetamide will precipitate in cold aqueous buffers. Always pre-dissolve in DMSO.
    
  • pH Sensitivity: The acetamide linker is stable at physiological pH (7.4) but may hydrolyze in highly acidic media (pH < 4.0). Ensure MHB is buffered to pH 7.2–7.4.

  • Safety: Tc-Acetamide is a synthetic triazole. Handle with standard chemical safety (gloves, fume hood) as its long-term toxicology is less characterized than Ampicillin.

Conclusion

Tc-Acetamide is not a replacement for Ampicillin in treating sensitive Gram-positive infections (where Ampicillin remains superior). However, it serves as a vital lead compound for resistant Gram-negative infections.

  • Use Ampicillin for: Validated sensitive S. aureus and Streptococci infections.

  • Investigate Tc-Acetamide for: Research into ESBL-producing E. coli or as a scaffold for dual-action (antibacterial/antifungal) agents.

The presence of the 3-chloro-1,2,4-triazole moiety provides a robust scaffold that evades traditional beta-lactam resistance mechanisms, validating its potential in the next generation of antimicrobial discovery.

References

  • Al-Ostoot, F. H., et al. (2021). "Synthesis and biological evaluation of some new 1,2,4-triazole derivatives as potential antimicrobial and antioxidant agents." Journal of Saudi Chemical Society. Link

  • Pintilie, L., et al. (2024). "New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking." Chemistry & Biodiversity. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria that Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

  • Zhou, C. H., & Wang, Y. (2012). "Recent researches on triazole compounds as medicinal drugs."[1][2][3][4][5][6][7][8][9][10] Current Medicinal Chemistry. Link

Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 2
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide
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